3-Benzyloxycarbonyl-5-nitrophenylboronic acid
Description
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Properties
IUPAC Name |
(3-nitro-5-phenylmethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-12(15(18)19)8-13(7-11)16(20)21/h1-8,18-19H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDKQXYZBUILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378305 | |
| Record name | {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-62-6 | |
| Record name | {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Benzyloxycarbonyl-5-nitrophenylboronic acid
CAS Number: 380430-62-6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, a valuable reagent in organic synthesis and medicinal chemistry. It covers its chemical properties, synthesis, and key applications, with a focus on its role in the construction of complex molecular architectures relevant to drug discovery.
Chemical Properties and Data
This compound is a substituted phenylboronic acid that serves as a versatile building block in organic synthesis. The presence of the boronic acid, nitro, and benzyloxycarbonyl functionalities imparts unique reactivity, making it a key intermediate for creating diverse molecular scaffolds.
| Property | Value | Reference |
| CAS Number | 380430-62-6 | [1] |
| Molecular Formula | C₁₄H₁₂BNO₆ | [1] |
| Molecular Weight | 301.06 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF | |
| Storage | Store in a cool, dry place, under an inert atmosphere |
Synthesis
A potential precursor is 3-bromo-5-nitrobenzoic acid, which can be synthesized and then converted to its benzyl ester. Subsequent Miyaura borylation would yield the desired product.
Logical Workflow for Synthesis:
Caption: Plausible synthetic pathway for this compound.
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. The boronic acid moiety readily participates in the catalytic cycle to form a new bond with an aryl or vinyl halide or triflate.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (typically 1-5 mol%) to the flask.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Experimental Workflow for Suzuki-Miyaura Coupling:
References
In-Depth Analysis of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid: Physicochemical Properties
For Immediate Release
This technical guide provides a detailed overview of the fundamental physicochemical properties of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development. The primary focus of this document is to establish the precise molecular weight of this compound through a systematic breakdown of its molecular formula.
Core Physicochemical Data
A comprehensive summary of the key quantitative data for this compound is presented below. This information is foundational for experimental design, stoichiometric calculations, and analytical characterization.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂BNO₆[1][2] |
| Molecular Weight | 301.06 g/mol [1][2] |
| CAS Number | 380430-62-6[1] |
Determination of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound, based on its molecular formula C₁₄H₁₂BNO₆, is detailed as follows:
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Boron | B | 1 | 10.81 | 10.81 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 6 | 15.999 | 95.994 |
| Total | 301.061 |
Note: Atomic weights are based on IUPAC standard values. The calculated molecular weight is consistent with the referenced literature values.[1][2]
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of this compound from its molecular formula.
Due to the nature of the topic, which is the determination of a fundamental physicochemical property, detailed experimental protocols for synthesis or application, as well as complex signaling pathway diagrams, are not applicable to this specific guide. The provided information is intended to serve as a foundational reference for laboratory and research purposes.
References
3-Benzyloxycarbonyl-5-nitrophenylboronic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.
Core Chemical Properties
This compound is a substituted phenylboronic acid featuring a benzyloxycarbonyl group and a nitro group. These functional groups impart specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of complex organic molecules.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 380430-62-6 |
| Molecular Formula | C₁₄H₁₂BNO₆ |
| Molecular Weight | 301.06 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically available at ≥96% purity |
| Storage Conditions | Store in an inert atmosphere at 2-8°C.[1] The compound is hygroscopic and should be protected from moisture. |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. |
| Synonyms | (3-((Benzyloxy)carbonyl)-5-nitrophenyl)boronic acid, 3-(Carbobenzyloxy)-5-nitrophenylboronic acid |
Structural Information
| Parameter | Representation |
| SMILES String | O=C(OCC1=CC=CC=C1)C2=CC(=CC(=C2)B(O)O)--INVALID-LINK--[O-] |
| InChI Key | Not readily available. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A likely precursor for the synthesis is benzyl 3-bromo-5-nitrobenzoate. This intermediate can be prepared by esterification of 3-bromo-5-nitrobenzoic acid with benzyl alcohol. The aryl bromide is then converted to the corresponding boronic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of Benzyl 3-bromo-5-nitrobenzoate
This protocol is adapted from procedures for similar esterifications.[2][3]
-
To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add benzyl alcohol (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield benzyl 3-bromo-5-nitrobenzoate.
Step 2: Synthesis of this compound
This protocol is based on general procedures for the conversion of aryl bromides to boronic acids via lithium-halogen exchange.[4][5]
-
Dissolve benzyl 3-bromo-5-nitrobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. The formation of the organolithium intermediate is often indicated by a color change.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethyl borate (B(OMe)₃) (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications in Organic Synthesis
The primary application of this compound is as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
Suzuki-Miyaura Cross-Coupling
The boronic acid functional group readily participates in the Suzuki-Miyaura catalytic cycle to form a new C-C bond with an aryl or vinyl halide/triflate. The nitro and benzyloxycarbonyl groups are generally stable under these conditions and offer sites for further functionalization.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Safety and Handling
No specific toxicity data is available for this compound. However, based on the safety data sheets (SDS) of structurally related compounds such as 3-methoxycarbonyl-5-nitrophenylboronic acid and other phenylboronic acids, the following precautions should be taken.[6]
-
Hazard Classification: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Fire and Explosion: Non-combustible solid. However, fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Logical Relationships and Further Transformations
The functional groups on this compound allow for a variety of subsequent chemical transformations, making it a versatile intermediate in multi-step syntheses.
Caption: Reactivity of functional groups on the core molecule.
The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The benzyloxycarbonyl group is a protecting group for the carboxylic acid, which can be deprotected via hydrogenolysis to reveal the free carboxylic acid for amide bond formation or other modifications. This multi-functionality makes the compound a valuable intermediate in the synthesis of libraries of compounds for drug discovery.
References
- 1. (3-((Benzyloxy)carbonyl)-5-nitrophenyl)boronic acid - Lead Sciences [lead-sciences.com]
- 2. Page loading... [guidechem.com]
- 3. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
3-Benzyloxycarbonyl-5-nitrophenylboronic acid synthesis route
An in-depth technical guide on the synthesis of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid is presented for researchers, scientists, and drug development professionals. This document outlines a viable synthetic pathway, including detailed experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Synthesis Route Overview
The synthesis of this compound is proposed to proceed via a two-step route starting from 3-bromo-5-nitrobenzoic acid. The first step involves the protection of the carboxylic acid functionality as a benzyl ester. The subsequent step introduces the boronic acid moiety via a palladium-catalyzed Miyaura borylation reaction.
Caption: Proposed synthesis route for this compound.
Experimental Protocols
Step 1: Synthesis of Benzyl 3-bromo-5-nitrobenzoate
This initial step protects the carboxylic acid group of 3-bromo-5-nitrobenzoic acid as a benzyl ester to prevent interference in the subsequent borylation step.[1][2][3]
Reaction Scheme:
Protocol:
-
To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene or DMF, add benzyl alcohol (1.2 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).[4]
-
Heat the reaction mixture to reflux (approximately 110-140°C depending on the solvent) and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure benzyl 3-bromo-5-nitrobenzoate.
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3-Bromo-5-nitrobenzoic acid | 246.01[5] | 1 | 1.0 | 24.6 g |
| Benzyl alcohol | 108.14 | 1.2 | 1.2 | 13.0 g (12.5 mL) |
| p-Toluenesulfonic acid | 172.20 | 0.05 | 0.05 | 0.86 g |
| Expected Yield | ~85-95% |
Step 2: Synthesis of this compound
The final step involves the conversion of the aryl bromide to a boronic acid using a Miyaura borylation reaction.[6][7] This reaction utilizes a palladium catalyst and a diboron reagent.
Reaction Scheme:
Protocol:
-
In a reaction vessel, combine benzyl 3-bromo-5-nitrobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).
-
Add a base, typically potassium acetate (KOAc) (3.0 eq).
-
Add a suitable anhydrous solvent, such as dioxane or DMSO.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to 80-100°C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is the pinacol ester of the desired boronic acid. To obtain the free boronic acid, the crude ester can be subjected to hydrolysis. A common method is to stir the ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., HCl) at room temperature.
-
The resulting boronic acid can be purified by recrystallization or by forming a salt with a base, followed by acidification and isolation.[8]
Quantitative Data:
| Compound | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Benzyl 3-bromo-5-nitrobenzoate | 336.14 | 1 | 1.0 | 33.6 g |
| Bis(pinacolato)diboron | 253.94 | 1.1 | 1.1 | 27.9 g |
| Pd(dppf)Cl₂ | 731.74 | 0.03 | 0.03 | 2.2 g |
| Potassium Acetate (KOAc) | 98.14 | 3.0 | 3.0 | 29.4 g |
| Expected Yield | ~70-85% |
Purification and Characterization
Purification of the final product, this compound, can be challenging. Recrystallization from a suitable solvent system is a common method.[9] Alternatively, an extractive workup using a diol like sorbitol can selectively pull the boronic acid into an aqueous layer.[9] The purity and identity of the synthesized compounds should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Benzyl Esters [organic-chemistry.org]
- 5. innospk.com [innospk.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
In-Depth Technical Guide: Spectral Analysis of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, a key building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a comprehensive analysis based on data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.
Chemical Structure and Properties
-
IUPAC Name: (3-((Benzyloxy)carbonyl)-5-nitrophenyl)boronic acid
-
Molecular Formula: C₁₄H₁₂BNO₆[1]
-
Molecular Weight: 301.06 g/mol
-
CAS Number: 380430-62-6
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds, including m-nitrophenylboronic acid, benzyl benzoates, and other substituted phenylboronic acids.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 - 8.8 | s | 1H | Ar-H (proton between COOR and NO₂) |
| ~8.4 - 8.6 | s | 1H | Ar-H (proton between NO₂ and B(OH)₂) |
| ~8.2 - 8.4 | s | 1H | Ar-H (proton between COOR and B(OH)₂) |
| ~8.0 | br s | 2H | B(OH )₂ |
| ~7.3 - 7.5 | m | 5H | Phenyl H of benzyl group |
| ~5.4 | s | 2H | -O-CH₂ -Ph |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 166 | C =O (Ester) |
| ~148 | Ar-C -NO₂ |
| ~136 | Ar-C (ipso to benzyl) |
| ~135 | Ar-C -H |
| ~133 | Ar-C -COOR |
| ~129.5 | Ar-C -H |
| ~129 (para) | Phenyl C of benzyl group |
| ~128.5 (ortho) | Phenyl C of benzyl group |
| ~128 (meta) | Phenyl C of benzyl group |
| ~125 | Ar-C -H |
| ~130 (ipso) | Ar-C -B(OH)₂ |
| ~67 | -O-CH₂ -Ph |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (boronic acid, H-bonded) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Weak | C-H stretch (aliphatic -CH₂-) |
| 1730-1715 | Strong | C=O stretch (ester) |
| 1600-1585 | Medium | C=C stretch (aromatic ring) |
| 1530-1515 | Strong | N-O asymmetric stretch (nitro group) |
| 1350-1335 | Strong | N-O symmetric stretch (nitro group) |
| 1380-1320 | Strong | B-O stretch |
| 1250-1150 | Strong | C-O stretch (ester) |
| ~750 | Strong | B-O-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Ion |
| 302.07 | [M+H]⁺ |
| 324.05 | [M+Na]⁺ |
| 300.06 | [M-H]⁻ |
| 284.06 | [M-OH]⁻ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 500 MHz spectrometer.
-
Acquire ¹³C NMR spectra on a 125 MHz spectrometer.
-
Use standard pulse programs for both ¹H and ¹³C NMR.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be obtained using a solid sample on an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect data over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Acquire data in both positive and negative ion modes.
-
The mobile phase can be a mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.
-
Logical Workflow: Application in Suzuki-Miyaura Coupling
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to introduce a benzyloxycarbonyl-nitrophenyl moiety into a target molecule. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of the spectral properties of this compound. Researchers are encouraged to perform their own spectral analysis for confirmation and to use this document as a reference in their synthetic and analytical endeavors.
References
An In-depth Technical Guide on the Solubility Profile of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid (CAS: 380430-62-6), a specialized boronic acid derivative.[1][2] Given the limited availability of public quantitative solubility data for this specific compound, this document furnishes standardized protocols and data presentation formats that are essential for its physicochemical characterization in a research and development setting.
Compound Overview
This compound is an organic building block with the molecular formula C14H12BNO6.[2][3] Boronic acids are critical reagents in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, and are also prevalent in medicinal chemistry as enzyme inhibitors and sensors.[1] Understanding the solubility of this compound is a prerequisite for its effective use in both synthetic reactions and biological assays.
Solubility Data
The solubility of a compound is a critical parameter influencing its reaction kinetics, bioavailability, and formulation development. A systematic solubility assessment in a range of aqueous and organic solvents is recommended. The following table provides a standardized template for presenting such empirical data.
Table 1: Solubility Data Template for this compound
| Solvent System | Classification | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Deionized Water (pH ~7) | Aqueous | 25 | Data not available | Data not available | HPLC-UV |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous | 25 | Data not available | Data not available | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | Organic | 25 | Data not available | Data not available | Gravimetric/HPLC-UV |
| Methanol (MeOH) | Organic | 25 | Data not available | Data not available | Gravimetric/HPLC-UV |
| Ethanol (EtOH, 95%) | Organic | 25 | Data not available | Data not available | Gravimetric/HPLC-UV |
| Acetonitrile (ACN) | Organic | 25 | Data not available | Data not available | Gravimetric/HPLC-UV |
| Tetrahydrofuran (THF) | Organic | 25 | Data not available | Data not available | Gravimetric/HPLC-UV |
Experimental Protocols
Accurate solubility determination requires robust and reproducible methodologies. The following section details a standard protocol for measuring thermodynamic solubility in aqueous media.
The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.
Materials and Reagents:
-
This compound
-
Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Analytical balance
-
2 mL microcentrifuge tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (e.g., PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and appropriate mobile phase solvents
Protocol Workflow:
Caption: Standard workflow for solubility determination via the shake-flask method.
Procedure:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.
-
Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24 to 48 hours. This period allows the system to reach thermodynamic equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. The filter material should be chosen for low compound binding.
-
Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method.
-
Determine the concentration of the compound in the supernatant by interpolating its response against the generated calibration curve. This concentration represents the solubility.
Application Context: A Hypothetical Signaling Pathway
Boronic acids are widely investigated as enzyme inhibitors, particularly for serine proteases, due to their ability to form a reversible covalent bond with the catalytic serine residue. The diagram below illustrates a hypothetical signaling pathway where a boronic acid compound could act as a therapeutic inhibitor.
References
Stability and Storage of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid. Understanding the stability profile of this reagent is critical for its effective use in research and development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions.[1] This document outlines the key factors influencing its stability, potential degradation pathways, and generalized protocols for its handling and analysis.
Core Stability Profile
This compound is a solid that is generally stable under standard laboratory conditions. However, its stability can be compromised by specific environmental factors, primarily moisture, pH, and temperature. The molecule possesses two key functional groups that are susceptible to degradation: the boronic acid moiety and the benzyloxycarbonyl (Cbz) protecting group.
Summary of Recommended Storage and Handling Conditions
For optimal stability and to ensure the integrity of the compound, the following storage and handling conditions are recommended based on available safety data sheets and general knowledge of boronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis. |
| Moisture | Keep container tightly closed in a dry place. | Boronic acids are susceptible to dehydration to form boroxines and hydrolysis can promote degradation. |
| Light | Store in a light-resistant container. | While not explicitly stated for this compound, light can promote degradation of many organic molecules. |
| Ventilation | Handle in a well-ventilated area. | General good laboratory practice for handling chemical powders. |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids. | These can lead to the degradation of the boronic acid and Cbz groups. |
Potential Degradation Pathways
The degradation of this compound is primarily dictated by the reactivity of its boronic acid and benzyloxycarbonyl functional groups.
Protodeboronation of the Arylboronic Acid
Protodeboronation is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is highly dependent on the pH of the medium. The presence of an electron-withdrawing nitro group on the phenyl ring can influence the rate of this process. The general mechanism for protodeboronation can be influenced by both acidic and basic conditions.
-
Under Basic Conditions: The boronic acid exists in equilibrium with its more nucleophilic boronate form, which can be susceptible to protonolysis by water.
-
Under Acidic Conditions: Direct protonation of the carbon-boron bond can lead to its cleavage.
Cleavage of the Benzyloxycarbonyl (Cbz) Group
The benzyloxycarbonyl group is a common amine protecting group and is generally stable under many conditions. However, it is susceptible to cleavage under specific circumstances:
-
Catalytic Hydrogenolysis: This is a very common and mild method for Cbz deprotection, typically using a palladium catalyst and a hydrogen source. While not a typical storage concern, it is a key reactivity consideration.
-
Strong Acids: Strong acids, such as HBr in acetic acid, can cleave the Cbz group.
The diagram below illustrates the key factors that can influence the stability of this compound and lead to its degradation.
Caption: Factors influencing the stability of this compound.
Generalized Experimental Protocol for Stability Assessment
While a specific, validated stability-indicating method for this compound is not publicly available, a general protocol based on High-Performance Liquid Chromatography (HPLC) can be established to monitor its purity over time and under stress conditions.
Objective
To assess the stability of this compound under various conditions by monitoring the appearance of degradation products and the decrease in the parent compound concentration using a stability-indicating HPLC method.
Materials and Equipment
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Forced degradation equipment (oven, UV lamp, acid/base solutions)
HPLC Method (General Starting Conditions)
A reverse-phase HPLC method is generally suitable for the analysis of arylboronic acids.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm). |
| Injection Volume | 10 µL |
Note: This method would require validation to ensure it is stability-indicating, meaning it can separate the parent compound from its potential degradation products.
Forced Degradation Study Workflow
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and heat (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) and heat (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat the solid compound and the stock solution in an oven (e.g., 80°C).
-
Photodegradation: Expose the solid compound and the stock solution to UV light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before injection.
-
HPLC Analysis: Analyze all samples by the developed HPLC method.
-
Data Analysis: Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
The diagram below outlines a general workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
While this compound is a relatively stable compound, its longevity and purity are best maintained under refrigerated, dry, and inert conditions. The primary degradation pathways to be aware of are protodeboronation of the boronic acid moiety and cleavage of the Cbz group, both of which are influenced by pH, temperature, and the presence of reactive reagents. For critical applications, it is advisable to assess the purity of the material, especially if it has been stored for an extended period or under suboptimal conditions. The generalized protocol provided can serve as a starting point for developing a comprehensive stability assessment program for this important synthetic building block.
References
Technical Guide: 3-Benzyloxycarbonyl-5-nitrophenylboronic acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxycarbonyl-5-nitrophenylboronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid moiety, a nitro group, and a benzyloxycarbonyl group, makes it a versatile reagent for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of its purity specifications, analytical methodologies, and its primary application in the synthesis of bioactive molecules through Suzuki-Miyaura cross-coupling reactions.
Core Compound Specifications
The precise chemical identity and key physical properties of this compound are fundamental to its application in research and development.
| Property | Value | Reference |
| CAS Number | 380430-62-6 | |
| Molecular Formula | C₁₄H₁₂BNO₆ | |
| Molecular Weight | 301.06 g/mol | |
| Appearance | Off-white to yellow solid | |
| Typical Purity | ≥96% |
Purity and Impurity Profile
The purity of this compound is paramount for its successful application in sensitive downstream synthetic steps, particularly in the context of pharmaceutical development where impurities can have significant consequences.
| Specification | Typical Range/Value | Notes |
| Purity by HPLC | ≥96.0% | The primary method for assessing the purity of the final product. |
| Water Content (Karl Fischer) | ≤1.0% | Boronic acids are susceptible to dehydration. |
| Residual Solvents | Varies | Dependent on the final purification method (e.g., recrystallization). Common solvents include ethyl acetate, hexanes, and toluene. To be determined by Gas Chromatography (GC). |
| Potential Impurities | Not specified | Likely impurities include starting materials from the synthesis, by-products such as the corresponding deboronated compound (benzyl 3-nitrobenzoate), and oligomeric boronic anhydrides (boroxines) formed through dehydration. Arylboronic acids have also been noted as potentially weakly mutagenic, making their control in active pharmaceutical ingredient (API) synthesis crucial.[1] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methodologies for analogous arylboronic acids.
Synthesis: A Plausible Multi-step Protocol
Step 1: Benzyl Esterification of 3-Bromo-5-nitrobenzoic acid
-
To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
To this suspension, add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield benzyl 3-bromo-5-nitrobenzoate.
Step 2: Borylation via Lithium-Halogen Exchange
-
Dissolve the benzyl 3-bromo-5-nitrobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Acidify the mixture to a pH of approximately 2-3 with 1M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to give the crude this compound.
Purification: Recrystallization
-
Dissolve the crude boronic acid in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or toluene.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the purified product under vacuum. Recrystallization from hot water or hot ethanol are also common methods for purifying arylboronic acids.[2]
Analytical Method: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation. The following is a general method that can be optimized for this specific compound.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile is typical.[3]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Samples should be dissolved in a suitable aprotic solvent to minimize hydrolysis before injection.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable reagent in drug discovery, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.[4][5]
The presence of the nitro group offers a synthetic handle for further transformations, such as reduction to an amine, which can then be functionalized. The benzyloxycarbonyl group can be deprotected to the corresponding carboxylic acid, providing another site for modification, for instance, through amide bond formation.
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualization of Application in Drug Discovery
The following diagram illustrates the central role of this compound in a typical drug discovery workflow utilizing the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow of Suzuki-Miyaura Coupling in Drug Discovery.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it a key component in the toolbox of medicinal chemists. A thorough understanding of its specifications, handling, and reaction protocols is essential for its effective use in the development of novel therapeutics. The ability to introduce diverse functionality through its three distinct chemical handles ensures its continued relevance in the pursuit of new and improved drug candidates.
References
Commercial Sourcing and Technical Guide: 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid
For researchers, scientists, and professionals in drug development, the reliable procurement of specialized chemical reagents is a critical starting point for experimental success. This guide provides an in-depth overview of commercial suppliers for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid (CAS No: 380430-62-6), along with essential technical information to support its use in research and development.
Compound Overview
This compound is a substituted arylboronic acid. This class of compounds are fundamental building blocks in organic synthesis, most notably as coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of a nitro group and a benzyloxycarbonyl protecting group offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex molecules, including novel pharmaceutical candidates.
Commercial Suppliers
The following table summarizes key information from various commercial suppliers of this compound. This data is intended for comparative purposes to facilitate procurement decisions.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| BLDpharm | BD15241 | 96% | 380430-62-6 | C14H12BNO6 | 301.06 | Storage: Inert atmosphere, 2-8°C.[1] |
| Lead Sciences | BD15241 | 96% | 380430-62-6 | C14H12BNO6 | 301.06 | Brand: BLDpharm.[1] |
| CP Lab Safety | - | ≥96% | 380430-62-6 | C14H12BNO6 | 301.1 | Product Family: Protein Degrader Building Blocks.[2] |
| Apollo Scientific | - | - | 380430-62-6 | - | - | MDL Number: MFCD03411934. |
Disclaimer: Availability, pricing, and purity specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information. This product is intended for professional research and commercial use only.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent(s) and the palladium catalyst (0.01-0.05 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl compound.
Note: This is a generalized procedure. Reaction conditions, including the choice of catalyst, base, solvent, and temperature, should be optimized for specific substrates.
Workflows and Diagrams
Procurement and Quality Assurance Workflow:
The following diagram illustrates a typical workflow for the procurement and quality assurance of a specialized chemical reagent like this compound.
References
In-Depth Technical Guide: Safety Data for 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid (CAS No. 380430-62-6) is publicly available. This guide has been compiled by synthesizing data from SDSs of structurally analogous compounds, namely 3-Methoxycarbonyl-5-nitrobenzeneboronic acid, 3-Carboxy-5-nitrophenylboronic acid, and 3-Nitrophenylboronic acid. The information herein should be used as a precautionary guide, and a comprehensive risk assessment should be conducted before handling this chemical.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound, based on available information for structurally related compounds.
Chemical and Physical Properties
While specific experimental data for this compound is limited, the following table summarizes its known properties and those extrapolated from similar nitrophenylboronic acid derivatives.
| Property | Value | Source/Analogue |
| Chemical Name | This compound | N/A |
| CAS Number | 380430-62-6 | N/A |
| Molecular Formula | C14H12BNO6 | N/A |
| Molecular Weight | 301.06 g/mol | N/A |
| Appearance | Solid (form not specified) | Assumed from analogues |
| Melting Point | 225 - 227 °C | Analogue: 3-Carboxy-5-nitrophenylboronic acid[1] |
| Solubility | No data available. Likely sparingly soluble in water. | Inferred from general boronic acids |
| Stability | Stable under recommended storage conditions. | Inferred from analogues |
| Storage Temperature | 2-8°C, under inert atmosphere. | Supplier recommendation |
Hazard Identification and Classification
Based on the hazard classifications of analogous nitrophenylboronic acids, this compound is anticipated to present the following hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Pictograms:
First-Aid Measures
The following first-aid protocols are recommended based on the potential hazards identified from analogous compounds.
| Exposure Route | Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Handling and Storage
Safe Handling Protocols
Adherence to the following handling procedures is crucial to minimize exposure risk.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Conditions
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Temperature: Store in a refrigerator at 2-8°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]
-
Container: Keep the container tightly sealed and store in a dry, well-ventilated place.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
| Step | Action |
| 1. Evacuation | Evacuate the immediate area of the spill. |
| 2. Personal Protection | Don appropriate PPE, including respiratory protection, before entering the spill area. |
| 3. Containment | Prevent the spill from spreading and entering drains. |
| 4. Clean-up | For a solid spill, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.[1] |
| 5. Decontamination | Clean the spill area thoroughly with a suitable solvent, followed by soap and water. |
| 6. Disposal | Dispose of the waste in accordance with local, state, and federal regulations. |
Visualizations
Experimental Workflow: General Handling of Phenylboronic Acids
Caption: A generalized workflow for the safe handling of phenylboronic acid derivatives in a laboratory setting.
Logical Relationship: Hazard Assessment and Response
Caption: Logical flow from substance identification to hazard recognition and appropriate first-aid response.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-Benzyloxycarbonyl-5-nitrophenylboronic acid. This protocol is intended to serve as a foundational guide for the synthesis of complex biaryl molecules, which are significant structural motifs in many pharmaceutical agents and functional materials.[1][2][3]
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[4][5][6] The reaction involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] Key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, tolerance to a wide variety of functional groups, and the general commercial availability of a diverse range of boronic acids.[7]
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the benzyloxycarbonyl and nitro groups offers sites for further functionalization, making it a versatile reagent for the synthesis of complex molecular architectures. This protocol outlines a general procedure for the coupling of this boronic acid with various aryl halides.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:
Where:
-
Ar1-B(OH)2 : this compound
-
Ar2-X : An aryl halide (e.g., aryl bromide, iodide, or chloride) or triflate
-
Pd Catalyst : A palladium(0) source, often generated in situ from a palladium(II) precatalyst.
-
Base : Required to facilitate the transmetalation step.
-
Solvent : An appropriate solvent system, which can be organic or a mixture of organic and aqueous solvents.[6]
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the nature of the aryl halide.
Materials
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), or a mixture such as Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating source (heating mantle or oil bath)
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the anhydrous solvent (5-10 mL).
-
If using a palladium(II) precatalyst with a ligand, add the ligand at this stage.
-
Finally, add the palladium catalyst (typically 1-5 mol%).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically in the range of 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These values are illustrative and may vary based on the specific substrates and optimized conditions.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF | 110 | 16 | 75-85 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 70-80 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][8] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of biaryl compounds using the described Suzuki-Miyaura coupling protocol.
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Suzuki-M.iyaura Coupling of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the fields of medicinal chemistry and materials science for the construction of biaryl scaffolds. 3-Benzyloxycarbonyl-5-nitrophenylboronic acid is a valuable building block, incorporating a versatile benzyloxycarbonyl protecting group and an electron-withdrawing nitro group. These functional groups make it a key intermediate for the synthesis of a wide range of complex molecules, including potential pharmaceutical candidates.
The electronic nature of this compound, characterized by two electron-withdrawing groups, presents specific challenges in the Suzuki-Miyaura coupling. The reduced nucleophilicity of the boronic acid can lead to slower reaction rates and lower yields. Furthermore, the presence of the nitro group can potentially interfere with the palladium catalyst. Consequently, the selection of an appropriate catalytic system, including the palladium source, ligand, and base, is critical for achieving high reaction efficiency. These application notes provide a comprehensive guide to the reaction conditions for the Suzuki coupling of this compound with various aryl halides, supported by detailed protocols and a summary of expected outcomes based on analogous systems.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of arylboronic acids with electronic and structural similarities to this compound. These conditions, compiled from established literature, may require optimization for specific substrates.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | t-BuOH | 110 | 18 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | 75-85 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 12 | 70-80 |
| 5 | 1-Iodo-3-nitrobenzene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | Methanol/H₂O (5:1) | Reflux | 8 | 80-90 |
| 6 | 4-Bromobenzonitrile | Pd/C (5) | - | K₂CO₃ (3) | Acetonitrile/H₂O (4:1) | 80 | 18 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.
-
Add the degassed solvent system (1,4-dioxane and water in a 10:1 ratio) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Aryl Chlorides
This protocol is adapted for the more challenging coupling of this compound with aryl chlorides, which typically require more active catalysts and higher temperatures.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
Anhydrous tert-butanol (t-BuOH)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and potassium phosphate to a dry reaction vessel.
-
Add the aryl chloride and this compound.
-
Add degassed anhydrous tert-butanol.
-
Seal the vessel and heat the mixture to 110 °C with stirring.
-
Monitor the reaction for completion by an appropriate analytical method (e.g., GC-MS or LC-MS).
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Mandatory Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed guide for the palladium-catalyzed cross-coupling of 3-benzyloxycarbonyl-5-nitrophenylboronic acid with various aryl and heteroaryl halides. This particular boronic acid presents a unique challenge due to the presence of both a sterically demanding benzyloxycarbonyl group and an electron-withdrawing nitro group. The selection of an appropriate palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity of the desired biaryl products, which are valuable intermediates in pharmaceutical and materials science research.
Catalyst and Ligand Selection
The electronic and steric properties of this compound necessitate a carefully chosen catalytic system. The electron-withdrawing nitro group can deactivate the boronic acid towards transmetalation, while the bulky benzyloxycarbonyl group can hinder the approach to the metal center.
For such challenging substrates, palladium precatalysts in combination with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown great success.
Recommended Catalyst Systems:
-
For general applications and good functional group tolerance: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and versatile catalyst for a wide range of Suzuki-Miyaura couplings.[1]
-
For sterically hindered and electron-deficient substrates: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with bulky biarylphosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective.[2] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of challenging aryl halides.[3]
Data Presentation: Reaction Parameters and Yields for Analogous Systems
Direct quantitative data for the Suzuki-Miyaura coupling of this compound is limited in publicly available literature. However, the following tables summarize typical reaction conditions and yields for the coupling of structurally similar nitrophenylboronic acids and other challenging boronic acids, providing a strong basis for reaction optimization.
Table 1: Catalyst and Ligand Screening for the Coupling of a Nitrophenylboronic Acid Derivative with an Aryl Bromide (Analogous System)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | THF/H₂O (4:1) | 80 | 18 | 88 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 16 | 85 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 100 | 24 | 65 |
Note: Data is compiled from representative Suzuki-Miyaura couplings of electron-deficient and sterically hindered arylboronic acids and may require optimization for the specific substrate.
Table 2: Substrate Scope for the Coupling of 3-Carboxy-5-nitrophenylboronic Acid (a close analog) with Various Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ (2) | DME/H₂O | 90 | 89 |
| 2 | 3-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ (2.5) | Dioxane/H₂O | 110 | 78 |
| 3 | 2-Iodonaphthalene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ (3) | THF/H₂O | 80 | 95 |
| 4 | 4-Trifluoromethylphenyl bromide | Pd(dppf)Cl₂ | K₂CO₃ (2) | DME/H₂O | 90 | 82 |
Note: Yields are based on couplings of 3-carboxy-5-nitrophenylboronic acid and serve as an estimation for the target substrate.
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe to achieve a concentration of the limiting reagent of approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura coupling experiment.
References
base and solvent effects in reactions with 3-Benzyloxycarbonyl-5-nitrophenylboronic acid
Application Notes and Protocols for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid
Topic: Base and Solvent Effects in Reactions with this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical development.[1][2] Its structure, featuring a reactive boronic acid moiety, a benzyloxycarbonyl group, and an electron-withdrawing nitro group, makes it a suitable partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3]
The electronic properties of this boronic acid—specifically the electron-deficient nature conferred by the nitro group—present unique challenges in Suzuki-Miyaura couplings. These substrates can exhibit slower rates of transmetalation and are susceptible to side reactions like protodeboronation, where the carbon-boron bond is cleaved by a proton source.[4][5] Therefore, the careful selection and optimization of the base and solvent system are critical to achieving high reaction efficiency and yield.
While specific optimization studies for this compound are not extensively detailed in the available literature, the following application notes and protocols are based on established principles for reactions involving structurally similar electron-deficient arylboronic acids, such as other nitrophenylboronic acids.[5] This guide provides a robust starting point for methodology development and troubleshooting.
Data Summary: Base and Solvent Selection
The choice of base and solvent is interdependent and crucial for a successful Suzuki-Miyaura coupling. The base is required to activate the boronic acid for the transmetalation step, while the solvent system must facilitate the dissolution of all reactants and influence the reaction kinetics.[6]
Table 1: Common Bases for Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids
| Base | Typical Equivalents | Common Solvents | Temperature (°C) | Key Characteristics & Considerations |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O | 60 - 100 | Often a reliable choice for challenging substrates; balances reactivity while minimizing some side reactions.[5] |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Dioxane/H₂O, Toluene/EtOH/H₂O | 80 - 110 | A standard, milder base suitable for many reactions; may be less effective for difficult couplings.[5] |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | Dioxane, THF, DMF | 80 - 110 | A strong, highly soluble inorganic base that can accelerate slow reactions when weaker bases fail.[5] |
| Potassium Fluoride (KF) | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option useful for substrates with base-sensitive functional groups (e.g., esters); often requires anhydrous conditions.[5] |
| Triethylamine (Et₃N) | 2.0 - 3.0 | Acetonitrile, THF | 60 - 80 | An organic base useful for anhydrous conditions; may be too weak for activating electron-deficient boronic acids. |
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent System | Typical Ratio | Key Characteristics & Considerations |
| 1,4-Dioxane / Water | 4:1 to 10:1 | A very common and effective biphasic system. Water is crucial for dissolving the inorganic base. Dioxane is a known peroxide-former.[5] |
| Toluene / Ethanol / Water | Varies | Another effective biphasic system. Toluene is a good solvent for many organic substrates. |
| Tetrahydrofuran (THF) / Water | Varies | Similar to dioxane/water but THF has a lower boiling point. Can be effective with strong bases.[6] |
| N,N-Dimethylformamide (DMF) | N/A (Anhydrous) | A polar aprotic solvent that can be useful for increasing reaction rates, especially with less soluble substrates.[5] |
| Acetonitrile | N/A (Anhydrous) | A polar aprotic solvent often used with organic bases under anhydrous conditions. |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be seen as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol% or a Buchwald precatalyst, 1-2 mol%)[4]
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[5]
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)[5]
-
Anhydrous Sodium Sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[5]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the reaction is typically between 0.1 M and 0.5 M with respect to the aryl halide.[5]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80–100 °C).[5]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting reagent is consumed.[7]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The base plays a crucial role in the transmetalation step (B), where it activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center.[6][8]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Workflow for Optimizing Reaction Conditions
For challenging substrates like this compound, a systematic approach to optimizing reaction conditions is essential. The following workflow diagram outlines a logical progression for testing key variables.
Caption: Workflow for Suzuki-Miyaura reaction optimization.
References
Application Notes: The Strategic Use of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex biaryl structures, which are prevalent in a vast array of therapeutic agents. Within the toolkit of medicinal chemists, functionalized boronic acids are indispensable reagents that enable the precise and efficient formation of carbon-carbon bonds.[1][2][3] 3-Benzyloxycarbonyl-5-nitrophenylboronic acid has emerged as a particularly valuable building block. Its trifunctional nature—possessing a boronic acid moiety for coupling, a nitro group for further functionalization, and a benzyloxycarbonyl protecting group—offers significant synthetic versatility. These application notes provide a detailed overview of its utility, focusing on its application in the synthesis of precursors for potent protein kinase inhibitors.
The strategic incorporation of the 3-benzyloxycarbonyl-5-nitrophenyl motif can be instrumental in developing novel therapeutics. The nitro group can be readily reduced to an amine, providing a handle for the introduction of various substituents to modulate pharmacological activity, while the benzyloxycarbonyl group can be deprotected to reveal a carboxylic acid for further derivatization or to act as a key pharmacophoric feature.
Application in the Synthesis of Protein Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. The pyrimidine scaffold is a common core structure in many approved and investigational kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region.
The Suzuki-Miyaura coupling of this compound with halogenated pyrimidines provides a direct route to highly functionalized phenyl-pyrimidine intermediates, which are precursors to a variety of kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with a model halogenated pyrimidine, 5-bromo-2-chloropyrimidine. These protocols are intended as a starting point and may require optimization for different substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound
-
5-Bromo-2-chloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 6 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
Materials:
-
This compound
-
5-Bromo-2-chloropyrimidine
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Dichloromethane
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-chloropyrimidine (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv) in a mixture of toluene (10 mL) and ethanol (5 mL).
-
Add an aqueous solution of sodium carbonate (2.0 M, 2.0 mL, 4.0 mmol).
-
Bubble argon through the mixture for 15 minutes to degas.
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with water (15 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with 5-bromo-2-chloropyrimidine under different conditions.
| Parameter | Protocol 1 (Microwave) | Protocol 2 (Conventional) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (3 mol%) / PPh₃ (6 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Na₂CO₃ (4.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/Ethanol/H₂O |
| Temperature | 120 °C | 90 °C |
| Time | 20 minutes | 12 hours |
| Yield | 85-95% | 75-85% |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of the target phenyl-pyrimidine intermediate is illustrated below.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle illustrates the key steps involved in the palladium-catalyzed cross-coupling reaction.
Potential Signaling Pathway Inhibition
The synthesized phenyl-pyrimidine core is a common scaffold for inhibitors of various protein kinases, such as Glycogen Synthase Kinase 3 (GSK-3) and Casein Kinase 1 (CK1), which are implicated in cell signaling pathways related to cell proliferation, differentiation, and apoptosis. Inhibition of these kinases can disrupt aberrant signaling in diseases like cancer.
References
Application of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid in Agrochemical Synthesis: A Detailed Protocol for a Novel Pyridine-Based Herbicide
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid as a key building block in the synthesis of a novel, hypothetical pyridine-based herbicide. The methodologies outlined are based on established principles of Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern agrochemical discovery.
Introduction
This compound is a versatile synthetic intermediate characterized by its boronic acid moiety, a nitro group, and a benzyloxycarbonyl protecting group.[1] These functionalities make it an attractive starting material for the construction of complex molecules, particularly in the agrochemical sector. The boronic acid group is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.[2] This reaction is instrumental in the synthesis of a wide array of modern fungicides and herbicides.[2]
This application note details a hypothetical synthetic route to a novel pyridine-based herbicide, designated as "Pyrithio-Benzoate," utilizing this compound. Pyridine-containing structures are prevalent in a number of commercial herbicides due to their ability to mimic natural plant hormones, leading to effective weed control.
Synthetic Workflow for Pyrithio-Benzoate
The synthesis of Pyrithio-Benzoate from this compound is proposed as a three-step process. The initial key step involves a Suzuki-Miyaura cross-coupling reaction to form the core biphenyl structure. This is followed by the reduction of the nitro group to an amine, and subsequent functionalization to yield the final herbicidal compound.
References
Application Notes and Protocols: Synthesis of Biaryl Compounds with 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmacologically active compounds, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl moieties. This is achieved through the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate.
3-Benzyloxycarbonyl-5-nitrophenylboronic acid is a valuable building block for the synthesis of complex biaryl compounds. The presence of a nitro group, a strong electron-withdrawing group, can influence the reactivity of the boronic acid in Suzuki-Miyaura couplings. Furthermore, the benzyloxycarbonyl group provides a handle for further synthetic transformations, such as deprotection to the corresponding carboxylic acid, which can be used for amide bond formation or other modifications. The nitro group can also be reduced to an amine, providing another point for diversification. These features make it an attractive starting material for the generation of compound libraries in drug discovery programs. Biaryl compounds containing nitro-substituted rings have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
Due to the limited availability of published data specifically for this compound, the following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions of structurally similar, electronically deactivated arylboronic acids with various aryl bromides. These examples serve to provide an expected range of reaction efficiencies and conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 78 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 90 | 10 | 88 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 14 | 90 |
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 eq)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl bromide (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate tribasic (3.0 eq).
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of biaryl compounds via a Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Purification of Reaction Products from 3-Benzyloxycarbonyl-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of reaction products derived from 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, a key building block in the synthesis of complex organic molecules. The protocols focus on the purification of biaryl compounds, which are common products of Suzuki-Miyaura cross-coupling reactions involving this boronic acid.
Introduction
This compound is a valuable reagent in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to introduce a substituted phenyl moiety into a target molecule. The resulting products, often biaryl compounds, require robust purification strategies to remove unreacted starting materials, catalyst residues, and reaction byproducts. The presence of the benzyloxycarbonyl (Cbz) protecting group and the nitro group on the boronic acid introduces specific considerations for the purification process, particularly regarding the stability of the protecting group and the polarity of the target compound.
This document outlines two primary purification strategies: flash column chromatography and recrystallization, preceded by a thorough aqueous work-up. The choice of method will depend on the physical state of the product (solid or oil) and the nature of the impurities.
Data Presentation
The following table summarizes typical purification outcomes for a model Suzuki-Miyaura reaction product of this compound.
| Purification Method | Typical Purity | Typical Yield | Key Parameters |
| Flash Column Chromatography | >98% | 70-90% | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of Ethyl Acetate in Hexane |
| Recrystallization | >99% | 60-80% | Solvent System: Ethanol/Water or Ethyl Acetate/Hexane |
Experimental Protocols
I. General Aqueous Work-up Procedure
This initial work-up is crucial for removing inorganic salts, the base used in the coupling reaction, and the bulk of the unreacted boronic acid. The benzyloxycarbonyl group is generally stable under these mildly basic and acidic conditions.[1][2][3]
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filtration (if necessary): If a heterogeneous palladium catalyst was used, filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the chosen organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). This step removes acidic impurities, including unreacted this compound, by converting it to its water-soluble boronate salt.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
II. Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying both solid and oily reaction products, especially for separating compounds with different polarities.[4]
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase system by thin-layer chromatography (TLC). A common eluent system for biaryl compounds with nitro and ester functionalities is a gradient of ethyl acetate in hexane. The presence of the nitro group generally increases the polarity of the compound.[5]
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
III. Purification by Recrystallization
Recrystallization is an excellent method for purifying solid products to a high degree of purity. The choice of solvent is critical for successful recrystallization.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For nitro-substituted biaryl esters, common solvent systems include ethanol/water, ethyl acetate/hexane, or toluene.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent (or the solvent in which the compound is more soluble in a mixed-solvent system).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Mixed Solvent: To the hot solution of the compound in the first solvent, add the second solvent (in which the compound is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow the solution to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Scale-Up Synthesis of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxycarbonyl-5-nitrophenylboronic acid is a valuable building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), a nitro group that can be reduced to an amine for further functionalization, and a benzyloxycarbonyl protecting group, makes it a versatile intermediate for the synthesis of complex pharmaceutical compounds.[1] This document provides detailed protocols for the scale-up synthesis of this compound, focusing on a two-step process: the esterification of 3-bromo-5-nitrobenzoic acid followed by a Grignard-mediated borylation.
Chemical Reaction Scheme
Caption: Overall synthetic route for this compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, must be worn.
-
3-Bromo-5-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Thionyl chloride: Harmful if swallowed and toxic if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas.[3][4][5][6]
-
Benzyl alcohol: Harmful if swallowed or inhaled. Causes serious eye irritation.[1][7][8][9]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation and may cause respiratory irritation. Suspected of causing cancer.[10][11][12][13][14]
-
Magnesium turnings: Flammable solid. In contact with water, releases flammable gases.[15][16][17][18]
-
Triisopropyl borate: Highly flammable liquid and vapor. May cause eye irritation.[19][20][21][22][23]
-
Hydrochloric acid: Causes severe skin burns and eye damage. May cause respiratory irritation.[24][25][26][27][28]
Experimental Protocols
Step 1: Synthesis of Benzyl 3-bromo-5-nitrobenzoate (Intermediate)
This protocol describes the esterification of 3-bromo-5-nitrobenzoic acid with benzyl alcohol using thionyl chloride.
Materials:
-
3-Bromo-5-nitrobenzoic acid
-
Benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a gas outlet to a scrubber.
-
Heating mantle with a temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
Protocol:
-
In a clean, dry three-neck round-bottom flask, suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in toluene (4 mL per gram of acid).
-
Add benzyl alcohol (1.2 eq) to the suspension.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C. The addition is exothermic and releases HCl and SO₂ gas, which should be neutralized in a scrubber.
-
After the addition is complete, slowly heat the reaction mixture to 80 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it into a stirred solution of saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure benzyl 3-bromo-5-nitrobenzoate as a solid.
Step 2: Synthesis of this compound
This protocol details the formation of the Grignard reagent from benzyl 3-bromo-5-nitrobenzoate and its subsequent reaction with triisopropyl borate. The presence of the nitro group can make Grignard formation challenging; therefore, the use of activated magnesium and strict anhydrous conditions are critical.
Materials:
-
Benzyl 3-bromo-5-nitrobenzoate
-
Magnesium (Mg) turnings
-
Iodine (a single crystal for activation)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate (B(O-iPr)₃)
-
Aqueous hydrochloric acid (2 M HCl)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Flame-dried three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and condenser under an inert atmosphere (N₂ or Ar).
-
Syringes and needles for transfer of anhydrous solvents.
-
Low-temperature cooling bath (e.g., dry ice/acetone).
Protocol:
-
Place magnesium turnings (1.5 eq) in the flame-dried flask under an inert atmosphere. Add a single crystal of iodine.
-
Add a small amount of anhydrous THF and gently warm to activate the magnesium (the color of iodine should fade).
-
In a separate flask, dissolve benzyl 3-bromo-5-nitrobenzoate (1.0 eq) in anhydrous THF (5 mL per gram of bromide).
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate (2.0 eq) in anhydrous THF.
-
Slowly add the triisopropyl borate solution to the cold Grignard reagent via cannula or dropping funnel, keeping the internal temperature below -60 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the pH is acidic (pH ~2).
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by trituration or recrystallization from an ethyl acetate/hexanes mixture to yield this compound.
Purification Protocol: Acid-Base Extraction
For a higher purity product, an acid-base extraction can be performed on the crude material from Step 2.
-
Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Shake the funnel, allowing the boronic acid to be extracted into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash the organic layer with 1 M NaOH to ensure complete extraction.
-
Combine the aqueous layers and cool in an ice bath.
-
Acidify the aqueous solution to pH ~2 with 2 M HCl. The pure boronic acid should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the purified product under vacuum.
Data Presentation
| Parameter | Step 1: Esterification | Step 2: Borylation & Hydrolysis | Overall |
| Starting Material | 3-Bromo-5-nitrobenzoic acid | Benzyl 3-bromo-5-nitrobenzoate | 3-Bromo-5-nitrobenzoic acid |
| Product | Benzyl 3-bromo-5-nitrobenzoate | This compound | This compound |
| Molecular Weight ( g/mol ) | 246.04 (Starting) / 336.14 (Product) | 336.14 (Starting) / 301.06 (Product) | 246.04 (Starting) / 301.06 (Product) |
| Typical Scale | 100 g | 100 g | 100 g (of initial starting material) |
| Expected Yield | 85 - 95% | 50 - 70% | 42 - 66% |
| Purity (by HPLC) | >98% (after recrystallization) | >97% (after purification) | >97% |
| Appearance | White to off-white solid | Pale yellow solid | Pale yellow solid |
Experimental Workflow and Logic Diagrams
Caption: Workflow for the scale-up synthesis of this compound.
References
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westliberty.edu [westliberty.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. bionium.miami.edu [bionium.miami.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. chemos.de [chemos.de]
- 8. carlroth.com [carlroth.com]
- 9. merck.com [merck.com]
- 10. carlroth.com [carlroth.com]
- 11. chemos.de [chemos.de]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. carlroth.com [carlroth.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. Magnesium Turnings and Foil - ESPI Metals [espimetals.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. fishersci.com [fishersci.com]
- 25. seastarchemicals.com [seastarchemicals.com]
- 26. health.state.mn.us [health.state.mn.us]
- 27. carlroth.com [carlroth.com]
- 28. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Benzyloxycarbonyl-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource addresses common side reactions and offers strategies for reaction optimization.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Cross-Coupling Product
Low or no product formation is a common issue when working with electronically deactivated and sterically hindered boronic acids like this compound. The primary culprits are often slow or inefficient catalytic steps.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Oxidative Addition | The electron-withdrawing nitro group on the boronic acid does not inhibit oxidative addition to the aryl halide. However, using less reactive aryl chlorides may require more robust catalytic systems. Consider using Buchwald-type ligands (e.g., XPhos, SPhos) which are known to facilitate the coupling of challenging substrates. |
| Slow Transmetalation | The electron-deficient nature of the boronic acid can significantly slow down the transmetalation step. To accelerate this, use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal performance. Increasing the reaction temperature can also overcome the activation barrier for this step. |
| Catalyst Deactivation | The palladium catalyst can deactivate over the course of the reaction. Using pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands can enhance stability and turnover. |
| Poor Solubility | The boronic acid or other reaction components may have limited solubility in the chosen solvent system, leading to a sluggish reaction. Experiment with different solvent mixtures, such as dioxane/water, toluene/water, or DMF. |
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Problem 2: Significant Formation of Side Products
The presence of significant byproducts indicates that side reactions are competing with the desired cross-coupling. For this compound, the primary side reactions are protodeboronation, homocoupling, and potential reactions involving the functional groups.
A. Protodeboronation:
This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of benzyl 3-nitrobenzoate.
Mitigation Strategies:
| Strategy | Details |
| Use of Anhydrous Conditions | Water can be a proton source for protodeboronation, especially under basic conditions. While many Suzuki protocols use aqueous bases, minimizing the water content or using anhydrous conditions with a soluble base like potassium trimethylsilanolate can be beneficial. |
| Excess Boronic Acid | Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help to compensate for some loss due to this side reaction. |
| Use of Boronic Esters | Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[1] |
B. Homocoupling:
This side reaction results in the formation of a symmetrical biaryl from two molecules of the boronic acid.
Mitigation Strategies:
| Strategy | Details |
| Degas Solvents Thoroughly | Oxygen can promote the homocoupling of boronic acids. Ensure that all solvents are thoroughly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). |
| Use of Pd(0) Pre-catalysts | Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) species that may promote homocoupling. |
C. Side Reactions of Functional Groups:
The benzyloxycarbonyl and nitro groups can also participate in side reactions under certain Suzuki coupling conditions.
-
Hydrolysis of the Benzyl Ester: The basic conditions required for the Suzuki coupling can lead to the hydrolysis of the benzyl ester, forming 3-carboxy-5-nitrophenylboronic acid. This is more likely with strong aqueous bases and prolonged reaction times at high temperatures.
-
Mitigation: Use milder bases like K₂CO₃ or KF if the reaction proceeds efficiently. Shorter reaction times and lower temperatures are also beneficial.
-
-
Debenzylation: Palladium catalysts can catalyze the hydrogenolysis of benzyl groups in the presence of a hydrogen source.[2][3][4] While less common in the absence of an explicit hydrogen source, some reaction components or solvents could potentially act as hydrogen donors.
-
Mitigation: If debenzylation is observed, screen different palladium sources and ligands. Avoid solvents that can act as hydrogen donors.
-
-
Reduction of the Nitro Group: While generally stable, the nitro group can be reduced under certain palladium-catalyzed conditions, especially if a hydrogen source is present. This is a less common side reaction in standard Suzuki couplings.
Logical Flow for Identifying and Mitigating Side Reactions:
Caption: A workflow for diagnosing and addressing common side reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a challenging substrate for Suzuki coupling?
A1: Yes, it is considered a challenging substrate due to two main factors:
-
Electronic Deactivation: The presence of two electron-withdrawing groups (nitro and benzyloxycarbonyl) makes the boronic acid less nucleophilic, which can slow down the transmetalation step in the catalytic cycle.
-
Steric Hindrance: The bulky benzyloxycarbonyl group can introduce steric hindrance around the boronic acid moiety, which can also impede the approach of the palladium complex during transmetalation.
Q2: What is the optimal type of base to use with this boronic acid?
A2: For electron-deficient boronic acids, stronger bases are generally required to facilitate the formation of the more reactive boronate species for transmetalation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[5] Weaker bases like sodium carbonate (Na₂CO₃) may lead to lower yields or require higher temperatures and longer reaction times.
Q3: Can the nitro group itself participate in the Suzuki reaction?
A3: While aryl halides are the typical electrophiles, there are reports of nitroarenes acting as electrophilic coupling partners in Suzuki reactions.[6][7][8] However, this usually requires specific catalytic systems and conditions. In a standard Suzuki coupling with an aryl halide, the C-Br or C-I bond is significantly more reactive towards oxidative addition than the C-NO₂ bond. Therefore, the nitro group is expected to be a spectator in most cases.
Q4: Are there any specific safety precautions to consider when working with this compound?
A4: this compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). Nitroaromatic compounds can be potentially energetic, so it is advisable to avoid excessive heating of the solid material. The Suzuki coupling reaction should be performed in a well-ventilated fume hood.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.
Experimental Protocols
General Protocol for a Suzuki Coupling with an Electron-Deficient Boronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram:
Caption: A general experimental workflow for Suzuki coupling reactions.
References
managing the influence of the nitro group in 3-Benzyloxycarbonyl-5-nitrophenylboronic acid reactions
Welcome to the technical support center for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the influence of the nitro group in reactions involving this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with using this compound in Suzuki-Miyaura cross-coupling reactions?
The primary challenges stem from the strong electron-withdrawing nature of the nitro group. This deactivates the boronic acid, making the transmetalation step in the catalytic cycle slower.[1] Consequently, reactions may require more forcing conditions, such as higher temperatures, stronger bases, and more specialized catalyst systems to achieve good yields. There is also a risk of side reactions, including protodeboronation and reduction of the nitro group under certain conditions.
Q2: How does the benzyloxycarbonyl (Cbz) group influence the reactivity of the molecule?
The benzyloxycarbonyl group is also electron-withdrawing, further contributing to the deactivation of the boronic acid. Additionally, its steric bulk may influence the approach of the coupling partners to the palladium catalyst. It is also important to consider the stability of the Cbz group under the reaction conditions, as it can be susceptible to cleavage, particularly under hydrogenolysis conditions if a palladium catalyst and a hydrogen source are present.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this boronic acid?
For a successful Suzuki-Miyaura coupling with an electron-deficient boronic acid like this compound, it is advisable to start with a robust catalytic system. This typically includes a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium complex, paired with an electron-rich and bulky phosphine ligand like SPhos or XPhos. A strong base, for instance, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often necessary to facilitate the transmetalation step. Anhydrous, polar aprotic solvents like dioxane or toluene are commonly used, often with a small amount of water.
Q4: Can the nitro group be reduced during the Suzuki-Miyaura reaction?
Yes, reduction of the nitro group to an amino group is a potential side reaction, especially if a palladium catalyst is used in the presence of a hydrogen source.[2] While the standard Suzuki-Miyaura conditions are not typically reductive, certain additives or impurities could act as hydrogen donors. If nitro group reduction is a concern, it is crucial to use thoroughly degassed solvents and high-purity reagents. Alternatively, catalysts less prone to facilitating hydrogenation, or milder reaction conditions, should be considered.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cross-coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inefficient Transmetalation: The electron-deficient nature of the boronic acid slows this key step.[1] | a. Increase Base Strength: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. b. Use Advanced Ligands: Employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) to accelerate the catalytic cycle. c. Increase Temperature: Carefully raise the reaction temperature in increments of 10-20 °C. |
| 2. Catalyst Deactivation: The nitro group or other species in the reaction mixture may be poisoning the palladium catalyst. | a. Use a Robust Precatalyst: Employ a well-defined, air- and moisture-stable palladium precatalyst. b. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%. | |
| 3. Protodeboronation: The boronic acid is being replaced by a hydrogen atom before coupling can occur. | a. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. b. Use a Milder Base: If possible with your substrate, a weaker base may reduce the rate of protodeboronation. c. Convert to a Boronate Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. | |
| Significant Byproduct Formation | 1. Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl. | a. Thoroughly Degas Solvents: Oxygen can promote homocoupling.[3] Ensure solvents are degassed by sparging with an inert gas or by freeze-pump-thaw cycles. b. Use a Pd(0) Source: If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient in situ. |
| 2. Reduction of the Nitro Group: The nitro group is being converted to an amine.[2] | a. Avoid Hydrogen Sources: Ensure no potential hydrogen donors are present in the reaction mixture. b. Use Alternative Catalysts: Consider catalysts that are less prone to hydrogenation, such as certain nickel-based systems, if compatible with your overall synthesis. | |
| 3. Cleavage of the Benzyloxycarbonyl (Cbz) Group: The protecting group is being removed. | a. Avoid Hydrogenolysis Conditions: Do not use hydrogen gas or transfer hydrogenation reagents in the presence of the palladium catalyst. b. Choose a More Stable Protecting Group: If Cbz cleavage is persistent, consider using a more robust protecting group for the carboxylic acid. |
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 16 | 78 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 120 | 24 | 65 |
| 3-Bromopyridine | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 18 | 72 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the base (2.0-3.0 equiv).
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Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times.
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Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) and the ligand (if required).
-
Solvent Addition: Add the degassed solvent via syringe.
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Reaction: Place the Schlenk tube in a preheated oil bath and stir vigorously at the specified temperature for the indicated time.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
References
Technical Support Center: Stability of the Benzyloxycarbonyl (Cbz) Group in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on a common challenge encountered in organic synthesis: the stability of the benzyloxycarbonyl (Cbz or Z) protecting group under Suzuki-Miyaura cross-coupling conditions. The information is presented in a question-and-answer format to directly address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the Cbz protecting group generally stable under Suzuki coupling conditions?
A1: The stability of the benzyloxycarbonyl (Cbz) group in Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions employed. While the Cbz group is robust under a range of conditions, it is susceptible to cleavage by the palladium catalysts essential for the Suzuki reaction. The primary deprotection pathway for the Cbz group is hydrogenolysis, a reaction readily catalyzed by palladium on carbon (Pd/C) in the presence of a hydrogen source. In the context of a Suzuki coupling, the Pd(0) species central to the catalytic cycle can also facilitate Cbz removal.
Q2: What are the primary factors that influence the stability of the Cbz group during a Suzuki reaction?
A2: Several factors can influence the stability of the Cbz group:
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Palladium Catalyst and Ligand: The choice of palladium precursor and ligand plays a crucial role. Highly active catalysts or those that readily form palladium hydrides can increase the likelihood of Cbz cleavage.
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Base: The type and strength of the base can affect the reaction environment and potentially contribute to side reactions.
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Solvent: The solvent system can influence the solubility of reagents and the activity of the catalyst.
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Temperature and Reaction Time: Higher temperatures and longer reaction times can promote the undesired deprotection of the Cbz group.
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Hydrogen Source: The presence of any potential hydrogen donors in the reaction mixture can lead to hydrogenolysis of the Cbz group.
Troubleshooting Guide: Cbz Deprotection During Suzuki Coupling
This guide will help you troubleshoot and minimize unwanted Cbz cleavage during your Suzuki coupling reactions.
Problem: I am observing significant Cbz deprotection during my Suzuki coupling reaction. What can I do?
Solution:
Unwanted cleavage of the Cbz group is a common side reaction. Below is a systematic approach to mitigate this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Cbz deprotection during Suzuki coupling.
Detailed Recommendations:
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Modify Reaction Temperature and Time:
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Action: Lower the reaction temperature and shorten the reaction time.
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Rationale: Cbz cleavage is often accelerated at higher temperatures and with prolonged exposure to the catalytic system. Monitoring the reaction closely by TLC or LC-MS and stopping it as soon as the starting material is consumed can minimize the extent of deprotection.
-
-
Screen Catalysts and Ligands:
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Action: Experiment with different palladium sources and phosphine ligands.
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Rationale: The nature of the palladium catalyst and its associated ligands significantly impacts reactivity. For instance, while Pd(PPh₃)₄ is a common catalyst, other systems like those based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) might offer better selectivity and milder reaction conditions.
-
-
Optimize the Base and Solvent System:
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Action: Evaluate weaker bases and different solvent systems.
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Rationale: While strong bases are often used in Suzuki couplings, they can sometimes promote side reactions. Trying milder bases like K₂CO₃ or K₃PO₄ might be beneficial. The solvent can also play a role; for example, using an anhydrous solvent system might be advantageous in some cases.
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Data on Cbz Stability in Suzuki Coupling
Quantitative data on the percentage of Cbz deprotection as a side reaction in Suzuki couplings is not extensively reported in the literature. Most studies that successfully employ Cbz-protected substrates focus on the yield of the desired product without quantifying the deprotected byproduct. However, the following table provides a qualitative summary based on available information.
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Cbz Stability Outcome | Yield of Cbz-Protected Product (%) | Reference |
| N-Cbz-4-bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Stable | Not explicitly reported, but successful coupling implied. | General knowledge |
| N-Cbz-protected indole | Various arylboronic acids | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | Stable | Good to excellent yields reported for the coupled product. | [1] |
| Benzyl halides | Potassium aryltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | Not directly applicable but relevant to benzyl group stability | Good yields for the coupled product. | [2] |
Note: The stability of the Cbz group is inferred from the successful isolation of the Cbz-protected product in good yield. The absence of reported deprotection suggests it was not a major side reaction under those specific conditions.
Experimental Protocols
General Protocol for Suzuki Coupling with a Cbz-Protected Aryl Bromide
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
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N-Cbz-protected aryl bromide (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0-3.0 equiv)
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Anhydrous solvent (e.g., 1,4-dioxane or a mixture of toluene/ethanol/water)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a dry reaction flask, add the N-Cbz-protected aryl bromide, arylboronic acid, palladium catalyst, and base.
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Evacuate and backfill the flask with an inert gas three times.
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Add the degassed solvent(s) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Logical Relationship of Suzuki Coupling Components
The interplay of the various components in a Suzuki-Miyaura coupling is crucial for its success.
Caption: Key components and potential outcomes in a Suzuki coupling reaction.
By carefully selecting and optimizing the reaction conditions, the stability of the Cbz group can often be maintained, allowing for the successful synthesis of the desired coupled products. If Cbz cleavage remains a persistent issue, considering an alternative nitrogen protecting group that is more robust to palladium catalysis, such as the tert-butoxycarbonyl (Boc) group, may be a viable strategy.
References
Technical Support Center: Optimizing Reactions with 3-Benzyloxycarbonyl-5-nitrophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 3-Benzyloxycarbonyl-5-nitrophenylboronic acid in catalytic reactions, particularly palladium-catalyzed cross-coupling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low or no yield. What are the first things I should check?
A1: A failing Suzuki-Miyaura coupling reaction can often be traced back to a few critical parameters. A systematic check is recommended:
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Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Ensure your palladium source and phosphine ligands have not degraded or oxidized from improper storage.[2] Consider using a fresh batch of catalyst and ligand.
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Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1][2]
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Reagent Quality: this compound is an electron-deficient boronic acid, making it particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] Use fresh, high-purity boronic acid. The reactivity of the aryl halide partner also plays a significant role, with the general trend being I > Br > OTf >> Cl.[2] Couplings with aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.[2]
-
Base and Solvent Purity: Ensure the base is finely powdered and of high purity.[1] Use anhydrous and thoroughly degassed solvents, as residual water and oxygen can deactivate the catalyst and ligands.[2]
Q2: I suspect protodeboronation of my electron-deficient boronic acid is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge with electron-deficient boronic acids like this compound. Here are several strategies to mitigate it:
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Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[2] Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[2][3]
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Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction.[2] Minimizing the amount of water or using strictly anhydrous conditions can help reduce protodeboronation.[2][3]
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Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt can protect it from premature decomposition.[2][3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[2][4]
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Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2] Monitor the reaction closely and stop it once the starting material is consumed.
Q3: My reaction has stalled with incomplete conversion of the starting materials. Should I increase the catalyst loading?
A3: While increasing catalyst loading can sometimes improve conversion, it is not always the optimal solution and can lead to increased costs and higher levels of residual palladium in the product.[5] Before increasing the catalyst amount, consider the following:
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Ligand Choice: The ligand may not be suitable for the specific substrates. For an electron-deficient boronic acid coupled with an electron-rich halide, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective as they can accelerate the rate-limiting steps of the catalytic cycle.[3][6][7]
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Temperature: Increasing the reaction temperature may enhance the reaction rate. However, be cautious, as higher temperatures can also accelerate catalyst decomposition and side reactions.[8]
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Incremental Increase: If other optimizations fail, you can incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%) to observe if it improves conversion.[3][9]
Q4: I am observing significant homocoupling of my boronic acid or aryl halide. What causes this and how can it be prevented?
A4: Homocoupling is a common side reaction that competes with the desired cross-coupling.
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Causes: The presence of oxygen is a primary promoter of boronic acid homocoupling.[1][6] Homocoupling of the aryl halide can also occur, particularly with highly active catalyst systems.
-
Solutions:
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Rigorous Degassing: Ensure the reaction mixture, solvents, and reagents are thoroughly degassed to eliminate oxygen.[6] Techniques like freeze-pump-thaw cycles or bubbling with an inert gas for an extended period are effective.[6]
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Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) can help favor the cross-coupling pathway over aryl halide homocoupling.[1][6]
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Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary to find a system that favors the cross-coupling reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[3] For well-optimized reactions with highly active catalyst systems, the loading can often be reduced to 0.5-1 mol% or even lower in industrial settings (e.g., < 100 ppm).[5][10] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be required to achieve a reasonable reaction rate.[3]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand is crucial as it stabilizes the palladium center and influences its reactivity.[7] Highly efficient ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), can significantly accelerate the catalytic cycle.[4][6] This increased efficiency often allows for a reduction in the required palladium catalyst loading to achieve the same or better results compared to less efficient ligands like triphenylphosphine (PPh₃).[11]
Q3: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or do I need a Pd(0) source?
A3: Yes, Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) are very commonly used.[2] They are generally more stable and easier to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄. The Pd(II) is reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[1][11] Modern, well-defined Pd(II) precatalysts are designed for rapid and efficient generation of the active Pd(0) complex.[11]
Data Presentation
Table 1: General Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Aryl Halide | 1.0 equiv | Reactivity order: I > Br > OTf >> Cl.[2] |
| Boronic Acid | 1.2 - 1.5 equiv | A slight excess helps drive the reaction to completion.[1] |
| Palladium Catalyst | 0.5 - 5 mol% | Start with 1-2 mol% for initial trials.[3] |
| Ligand | 1-2x mol% of Pd | Ratio depends on the specific ligand and catalyst used. |
| Base | 2.0 - 3.0 equiv | K₃PO₄, Cs₂CO₃, or KF are often good choices for sensitive substrates.[1][2] |
| Solvent | Anhydrous, Degassed | Dioxane/H₂O, Toluene, or THF are common.[6][7] |
| Temperature | 80 - 110 °C | Optimization may be required.[3] |
Table 2: Catalyst Loading Optimization Strategy
| Step | Catalyst Loading | Objective | Expected Outcome |
| 1. Initial Screen | 2.0 mol% | Establish baseline reactivity and yield. | Determine if the reaction is feasible under standard conditions. |
| 2. If Low Yield | Increase to 5.0 mol% | Determine if catalyst loading is the limiting factor. | Improved yield suggests the initial loading was insufficient. |
| 3. If High Yield | Decrease to 1.0 mol% | Optimize for efficiency and reduce cost/metal contamination. | If yield remains high, further reduction is possible. |
| 4. Further Optimization | 0.1 - 0.5 mol% | Minimize catalyst usage for large-scale synthesis. | Achieve high turnover number (TON) and turnover frequency (TOF). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation and Setup:
-
To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This can be done by evacuating the vessel and backfilling with the inert gas, repeating the cycle three times.[2]
2. Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1] Ensure the solvent has been sparged with an inert gas for at least 15-20 minutes prior to use.[2]
3. Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.[1]
4. Workup and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting and optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: 3-Benzyloxycarbonyl-5-nitrophenylboronic acid in Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues when using 3-Benzyloxycarbonyl-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
Low yields with this substrate are often attributed to its electron-deficient nature, which can lead to several complications. The primary reasons include:
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Protodeboronation: The electron-withdrawing nitro and benzyloxycarbonyl groups make the boronic acid susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often accelerated by strong bases and high temperatures in the presence of water.
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Catalyst Deactivation: The nitro group on the boronic acid can potentially coordinate to the palladium catalyst, leading to deactivation and a stalled reaction.
-
Suboptimal Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent system is critical for the successful coupling of electron-deficient boronic acids. An inappropriate combination can lead to slow reaction rates and increased side product formation.
-
Poor Reagent Quality: Degradation of the boronic acid over time or impurities in the starting materials can significantly impact the reaction outcome.
Q2: What is protodeboronation and how can I minimize it?
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, thus consuming your starting material without forming the desired product.[1] To minimize this side reaction when using this compound:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from protodeboronation.[2]
Q3: Which palladium catalyst and ligand combination is best for this type of electron-deficient boronic acid?
For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and transmetalation are essential. While the optimal choice is substrate-dependent, here are some effective combinations:
-
Buchwald Ligands: Electron-rich and bulky phosphine ligands like SPhos, XPhos, and RuPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are often highly effective for coupling challenging substrates.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be very effective in promoting the coupling of electron-deficient partners.
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Pre-formed Catalysts: Using air-stable pre-catalysts such as XPhos Pd G2, G3, or G4 can ensure the presence of the active catalytic species and improve reproducibility.
Q4: Can the benzyloxycarbonyl group on the boronic acid cause any side reactions?
The benzyloxycarbonyl (Cbz) group is generally stable under many Suzuki coupling conditions. However, under harsh basic conditions or elevated temperatures, there is a potential for cleavage of the benzyl ester. It is advisable to monitor for the formation of the corresponding carboxylic acid byproduct. If this is observed, using milder bases and lower reaction temperatures is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium source and ligand are of high quality and have been stored correctly. For air-sensitive ligands, use glovebox techniques. Consider using a robust, air-stable pre-catalyst. |
| Inefficient Transmetalation | The electron-deficient nature of the boronic acid can slow down this step. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the boronate species. Ensure the base is finely powdered and well-dispersed. |
| Protodeboronation | See FAQ Q2. Switch to a milder base (e.g., K₂CO₃), use anhydrous solvents, or consider converting the boronic acid to its pinacol ester. |
| Poor Solubility of Reagents | Ensure all starting materials are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents like dioxane/water or toluene/ethanol/water may be necessary. |
Issue 2: Significant Formation of Homocoupled Byproduct (Biphenyl from the boronic acid)
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient Reductive Elimination | The choice of ligand can influence the rate of reductive elimination. Bulky, electron-rich ligands often accelerate this step, minimizing the lifetime of intermediates that can lead to side reactions. |
Issue 3: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Step |
| Catalyst Decomposition | The catalyst may be degrading over the course of the reaction. Try a lower reaction temperature or a more stable catalyst system. Adding a fresh portion of the catalyst mid-reaction could be attempted, but addressing the root cause of decomposition is preferable. |
| Inhibition by Byproducts | A byproduct from the degradation of starting materials or the solvent could be inhibiting the catalyst. Ensure high purity of all reagents and solvents. |
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various aryl halides. These are general guidelines and may require optimization for specific substrates.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Condition C (Anhydrous) |
| Aryl Halide | Aryl Bromide or Iodide | Aryl Chloride or Sterically Hindered Halide | Base-sensitive Aryl Halide |
| Boronic Acid (equiv.) | 1.2 - 1.5 | 1.5 - 2.0 | 1.2 |
| Palladium Source | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (1-3 mol%) |
| Ligand | - | XPhos (2-4 mol%) | - |
| Base (equiv.) | K₂CO₃ (2.0 - 3.0) | K₃PO₄ (3.0) | Cs₂CO₃ (2.0) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Anhydrous THF or Dioxane |
| Temperature (°C) | 80 - 100 | 100 - 110 | 70 - 90 |
| Reaction Time (h) | 4 - 12 | 12 - 24 | 6 - 18 |
Experimental Protocols
Protocol 1: General Suzuki Coupling using Potassium Carbonate
This protocol is a good starting point for the coupling of this compound with an aryl bromide or iodide.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Suzuki Coupling for Challenging Substrates using a Buchwald Pre-catalyst
This protocol is recommended for less reactive aryl chlorides or sterically hindered coupling partners.
-
Reagent Preparation:
-
In a glovebox, weigh the aryl halide (1.0 equiv), this compound (1.5 equiv), potassium phosphate (3.0 equiv, finely ground), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) into a reaction vial equipped with a stir bar.
-
-
Solvent Addition:
-
Add the anhydrous and degassed solvent (e.g., toluene) to the vial.
-
-
Reaction:
-
Seal the vial and place it in a preheated heating block at 110 °C. Stir vigorously.
-
-
Monitoring and Workup:
-
Follow steps 6-8 from Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Caption: General experimental workflow for Suzuki coupling reactions.
References
impact of electron-withdrawing groups on 3-Benzyloxycarbonyl-5-nitrophenylboronic acid reactivity
Welcome to the technical support center for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in cross-coupling reactions?
A1: this compound is considered a deactivated partner in many cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This is due to the presence of two strong electron-withdrawing groups (EWGs) on the phenyl ring: the nitro group and the benzyloxycarbonyl group. These groups decrease the nucleophilicity of the aryl group on the boronic acid, which can slow down the critical transmetalation step in the catalytic cycle.[1]
Q2: How do the specific electron-withdrawing groups (EWGs) on this molecule impact its reactivity in Suzuki-Miyaura coupling?
A2: The nitro and benzyloxycarbonyl groups significantly reduce the electron density on the carbon-boron bond of the phenylboronic acid.[1][2] This deactivation makes the transfer of the aryl group from boron to the palladium center (transmetalation) more difficult, which is often a rate-limiting step in the catalytic cycle.[1] The position of these groups is also crucial; for nitrophenylboronic acids, the reactivity trend is generally para > meta >> ortho, suggesting that steric effects and the electronic influence at the meta-position, as in this compound, present a moderate deactivation challenge.[1]
Q3: Besides Suzuki-Miyaura coupling, what other reactions can this boronic acid be used for?
A3: While primarily used as a building block in Suzuki-Miyaura reactions to form C-C bonds[3], boronic acids, particularly those with nitro groups, have been explored in other transformations. These can include reductive C-N coupling reactions to form secondary amines, where the nitro group is reduced and couples with the boronic acid of another molecule.[4][5] Additionally, the boronic acid moiety can form stable complexes with diols, which is relevant for applications in sensing and functional materials.[6][7]
Q4: What are the common stability issues or side reactions associated with this boronic acid?
A4: Like many boronic acids, this compound can be prone to certain side reactions. The most common is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially in the presence of water or acidic/basic conditions.[8] Another potential issue is the formation of a cyclic anhydride trimer, known as a boroxine, through dehydration.[9] This can reduce the amount of active monomeric boronic acid available for the reaction. Storing the compound in a dry environment and using it directly from a fresh container can help mitigate these issues. For particularly troublesome reactions, conversion to a more robust form, like an aryltrifluoroborate or an N-methyliminodiacetic acid (MIDA) boronate ester, can improve stability and handling.[8]
Troubleshooting Guides
Problem 1: My Suzuki-Miyaura reaction has a low or no yield.
Possible Causes & Solutions
-
Inactive Catalyst/Ligand: The palladium catalyst may be old or decomposed. The electron-rich phosphine ligands often used are sensitive to air.
-
Solution: Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst, such as a palladacycle (e.g., XPhos Pd G3), which is effective for coupling deactivated substrates.[10]
-
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of the catalyst and promote the unwanted homocoupling of the boronic acid.[10]
-
Solution: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 15-30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[10]
-
-
Ineffective Base: The choice and quality of the base are critical. The base is required to activate the boronic acid for transmetalation.[11]
-
Solution: Use a finely powdered, dry base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective for challenging couplings.[10] If using an anhydrous solvent system with K₃PO₄, adding a very small amount of water (a few equivalents) can sometimes improve reproducibility and reaction rate.[12]
-
-
Sub-optimal Solvent or Temperature: The reaction may require more forcing conditions due to the deactivated nature of the boronic acid.
-
Solution: A common solvent system for difficult couplings is a mixture like Dioxane/H₂O or Toluene/H₂O.[1] Increasing the reaction temperature may be necessary, but monitor for decomposition of starting materials.
-
Problem 2: The reaction stalls, leaving significant starting material.
Possible Causes & Solutions
-
Progressive Catalyst Deactivation: The catalyst may be initially active but is slowly poisoned or degraded over the reaction time. This can sometimes occur if trace impurities are present in the starting materials or solvent.
-
Solution: While less common with this specific substrate than with sulfur-containing compounds, catalyst deactivation is a possibility.[13] Consider adding a second small portion of the catalyst and ligand midway through the reaction. Ensure high purity of all reagents.
-
-
Boronic Acid Instability: The boronic acid may be degrading under the reaction conditions (protodeboronation or boroxine formation) faster than it couples.
-
Solution: Use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for potential degradation.[10] Alternatively, convert the boronic acid to a more stable MIDA boronate, which undergoes slow release of the active boronic acid under the reaction conditions, maintaining a low, steady concentration.[8]
-
Problem 3: I am observing significant homocoupling of the boronic acid (biphenyl byproduct).
Possible Causes & Solutions
-
Presence of Oxygen: This is the most common cause of boronic acid homocoupling.
-
Solution: Rigorously exclude oxygen from the reaction mixture. Ensure proper degassing of solvents and maintain a strict inert atmosphere from start to finish.[10]
-
-
Catalyst System: Some palladium catalyst systems are more prone to promoting homocoupling than others.
-
Solution: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often suppress homocoupling by favoring the desired cross-coupling pathway.
-
Data Presentation
The electronic and steric effects of substituents significantly influence the reactivity of phenylboronic acids in Suzuki-Miyaura coupling. The following table, adapted from literature data on nitrophenylboronic acid isomers, illustrates this trend and provides a baseline for understanding the reactivity of the meta-substituted this compound.[1]
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/ H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/ H₂O | 100 | 2 | 92 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/ H₂O | 110 | 18 | 45 |
Table 1: Comparative reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling. Data indicates that meta-substituted isomers, like the title compound, are highly reactive but slightly less so than para-isomers, while ortho-isomers are significantly less reactive due to steric hindrance.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[10]
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Purge the vessel with argon or nitrogen gas for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the previously degassed solvent system (e.g., Dioxane/H₂O in a 10:1 ratio) via syringe. The total volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously for the duration of the reaction (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Preparation of a Stabilized MIDA Boronate Ester
For reactions where boronic acid instability is a major issue, converting it to a bench-stable MIDA boronate ester can be beneficial.[8]
-
Dissolution: In a vial, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.1 equiv.) in a mixture of DMSO and water.
-
Azeotropic Removal of Water: Heat the mixture and remove the water azeotropically under reduced pressure.
-
Isolation: The resulting MIDA boronate can often be precipitated or crystallized from the reaction mixture. Isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a cold solvent (e.g., diethyl ether) and dry thoroughly under vacuum. The resulting MIDA boronate can be stored and used directly in the Suzuki coupling reaction (Protocol 1), where the boronic acid will be slowly released under basic aqueous conditions.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Caption: Impact of EWGs on boronic acid reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05100E [pubs.rsc.org]
- 6. 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal in 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 3-Benzyloxycarbonyl-5-nitrophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my reaction mixture?
A1: The most prevalent and effective methods for removing residual palladium from Suzuki-Miyaura cross-coupling reactions include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These are known as metal scavengers. Common examples include functionalized silica gels (with thiol, amine, or thiourea groups), activated carbon, and polymer-based scavengers.[1][2][3]
-
Crystallization: Purifying the final product through crystallization can be highly effective, as palladium impurities often remain in the mother liquor.[4][5] The efficiency of this method can sometimes be enhanced by the addition of additives that increase the solubility of palladium species.
-
Filtration: For heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal, simple filtration through a pad of Celite® can be an effective removal method.[2]
-
Chromatography: Column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[2] However, its effectiveness for complete palladium removal can be variable.[6]
Q2: How do I choose the best palladium removal method for my specific experiment with this compound?
A2: The optimal method depends on several factors related to your specific reaction and product:
-
Nature of the Product: The product of a reaction with this compound is expected to be polar due to the presence of the nitro and benzyloxycarbonyl groups. This high polarity can make some purification methods, like standard silica gel chromatography with non-polar eluents, challenging.
-
Form of Palladium Residue: Determine if the palladium in your reaction mixture is homogeneous (dissolved) or heterogeneous (solid). Heterogeneous palladium can often be removed by filtration, while homogeneous palladium requires methods like scavenging or crystallization.
-
Required Purity Level: For applications in drug development, stringent limits on residual palladium (often in the low ppm range) are required, which may necessitate a combination of purification methods.[2]
Q3: Can the functional groups on my boronic acid affect palladium removal?
A3: Yes, the nitro (-NO₂) and benzyloxycarbonyl (-Cbz) groups can influence palladium removal. While there is no direct evidence of strong chelation, these polar, electron-withdrawing groups can potentially interact with palladium species, making them more difficult to remove. Furthermore, the Cbz group is susceptible to cleavage by palladium-catalyzed hydrogenation, which could be an undesired side reaction if a hydrogen source is present.
Q4: I'm observing a black precipitate in my reaction. What is it and how do I deal with it?
A4: A black precipitate is often "palladium black," which is finely divided, catalytically inactive palladium metal.[7] Its formation can be caused by factors such as the presence of oxygen or thermal decomposition of the catalyst.[7] Palladium black is a heterogeneous form of palladium and can typically be removed by filtration through Celite®.[2][7]
Troubleshooting Guides
Issue 1: High levels of residual palladium remain after purification.
| Possible Cause | Troubleshooting Steps |
| Ineffective Scavenger | Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to find the most effective one for your product. Thiol-based scavengers are often effective for Pd(II) species.[1][3] |
| Insufficient Scavenger Amount | Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[1] |
| Suboptimal Scavenging Conditions | Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve performance.[1] Ensure vigorous stirring to improve mass transfer.[1] |
| Product-Palladium Complexation | The polar nature of your product may lead to complexation with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[1] |
| Inefficient Chromatography | For polar products, standard silica gel chromatography may not be effective. Consider using a more polar eluent system (e.g., dichloromethane/methanol) or a functionalized silica gel.[2] |
Issue 2: Significant product loss during palladium removal.
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption on Activated Carbon | Activated carbon can adsorb the desired product along with the palladium.[1] Use the minimum amount of activated carbon necessary and consider pre-treating a small sample to determine the optimal loading. |
| Product Precipitation with Scavenger | Ensure the chosen solvent maintains the solubility of your product during the scavenging process. |
| Product Loss During Crystallization | Carefully select the crystallization solvent system to maximize the recovery of your product while leaving impurities in the mother liquor. A screening of different solvent systems is recommended.[4] |
Quantitative Data on Palladium Removal
The efficiency of palladium removal is highly dependent on the specific reaction conditions, the nature of the product, and the chosen method. The following table provides a general overview of the expected efficiency of various techniques based on literature reports for similar compounds.
| Removal Method | Typical Initial Pd (ppm) | Typical Final Pd (ppm) | Reported % Removal |
| Silica-Based Thiol Scavenger | 2,400 | ≤ 16 | >99% |
| Activated Carbon | 300 | < 1 | >99% |
| Crystallization | 600-650 | < 1 (after subsequent crystallizations) | >99% |
| Combined Scavenger & Activated Carbon | 2,239 | 20 | ~99% |
Note: These values are illustrative and the actual performance may vary.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: After the Suzuki-Miyaura coupling is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Selection: Dissolve the crude product in a suitable organic solvent. The choice of solvent should ensure the product remains dissolved throughout the scavenging process and is compatible with the chosen scavenger. For polar products, solvents like ethyl acetate, THF, or dichloromethane are often suitable.
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, 4-8 equivalents relative to the palladium catalyst) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature for 1-4 hours. The optimal time may need to be determined empirically. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger.
-
Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature for 1-4 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for palladium removal using scavengers or activated carbon.
Caption: Troubleshooting decision tree for high residual palladium levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. esisresearch.org [esisresearch.org]
- 6. Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope [organic-chemistry.org]
- 7. reddit.com [reddit.com]
minimizing homocoupling of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid
Welcome to the technical support center for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during its use in cross-coupling reactions, with a specific focus on minimizing undesired homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound. In the case of this compound, this results in the formation of an undesired dimer, which consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2][3]
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling pathway.[4][5][6] It can also lead to the oxidation of the active Palladium(0) catalyst to Palladium(II) species, which are known to facilitate homocoupling.[2][5]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can react directly with the boronic acid to generate the homocoupled product while being reduced to the catalytically active Pd(0) state.[3][7]
Q3: How does the choice of palladium catalyst and ligand affect homocoupling?
A3: The selection of the palladium source and its associated ligand is critical. Using a stable Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it can directly enter the catalytic cycle without an in-situ reduction step that might initiate homocoupling.[2][7] Furthermore, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step of the desired cross-coupling, which reduces the lifetime of intermediates that could lead to side reactions.[1][2]
Q4: What is the role of the base in homocoupling?
A4: The base is essential for activating the boronic acid to facilitate transmetalation in the Suzuki-Miyaura catalytic cycle.[8] However, the choice and concentration of the base can be critical. An unsuitable base or an excessive amount can sometimes promote side reactions.[9] The optimal base is often substrate-dependent and may require screening.[7]
Troubleshooting Guide: Minimizing Homocoupling
This guide provides solutions to common issues encountered during cross-coupling reactions with this compound.
Issue: Significant formation of the homocoupled biaryl byproduct is observed.
This is a common problem resulting from non-optimal reaction conditions. The following steps provide a systematic approach to troubleshoot and minimize this side reaction.
Control of the Reaction Atmosphere
-
Problem: Presence of dissolved oxygen is a primary driver of homocoupling.[4][10]
-
Solution: Rigorously deoxygenate all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
Selection of Catalyst and Ligand
-
Problem: The use of Pd(II) precatalysts can initiate homocoupling before the main catalytic cycle begins.[3][7]
-
Solution:
-
Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the problematic initial reduction step.[2]
-
Add a Reducing Agent: If using a Pd(II) source, add a mild reducing agent, such as potassium formate, to the reaction mixture. This helps to minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[10][11]
-
Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands) to accelerate the desired cross-coupling pathway over the homocoupling side reaction.[1][2]
-
Optimization of Reaction Parameters
-
Problem: Suboptimal solvent, base, or temperature can favor the homocoupling pathway.
-
Solution: Systematically screen reaction parameters. Aprotic solvents like 1,4-dioxane, toluene, or THF are often effective at minimizing homocoupling.[7] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and reaction temperature should also be optimized, as excessive heat can lead to catalyst decomposition and increased side reactions.[7][12]
Illustrative Data on Parameter Effects
The following tables summarize general trends observed when altering reaction conditions to minimize homocoupling for arylboronic acids.
Table 1: Effect of Catalyst and Atmosphere on Homocoupling
| Entry | Palladium Source | Atmosphere | Additive | Homocoupling Level | Desired Product Yield |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Air | None | High | Low |
| 2 | Pd(OAc)₂ | Nitrogen | None | Moderate | Moderate |
| 3 | Pd(PPh₃)₄ | Nitrogen | None | Low | High |
| 4 | Pd(OAc)₂ | Nitrogen | K-formate | Very Low | High |
Table 2: Effect of Solvent and Base on Homocoupling
| Entry | Solvent | Base | Temperature | Homocoupling Level | Desired Product Yield |
|---|---|---|---|---|---|
| 1 | DMF/H₂O | Na₂CO₃ | 100 °C | Moderate | Moderate |
| 2 | Toluene/H₂O | K₃PO₄ | 80 °C | Low | High |
| 3 | 1,4-Dioxane | Cs₂CO₃ | 90 °C | Low | High |
| 4 | THF | K₂CO₃ | 65 °C | Moderate-Low | Good |
Note: These tables provide illustrative data based on established principles in Suzuki-Miyaura chemistry. Optimal conditions for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with Rigorous Deoxygenation
This protocol outlines a standard procedure designed to minimize homocoupling by ensuring an inert atmosphere.
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the ligand (if required).
-
Inerting the System: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times.
-
Solvent Addition: Add the degassed solvent (e.g., a toluene/water mixture) via syringe under a positive pressure of inert gas.
-
Final Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.) to the mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure Incorporating Potassium Formate to Suppress Homocoupling
This protocol is particularly useful when using a Pd(II) precatalyst like Pd(OAc)₂.
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and potassium formate (1.5 equiv.).[10]
-
Inerting and Solvent Addition: Follow steps 2 and 3 from Protocol 1.
-
Deoxygenation: Perform a subsurface sparge with nitrogen or argon for at least 30 minutes to ensure rigorous oxygen removal.[10]
-
Catalyst Addition: Add the Pd(II) catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand under a positive flow of inert gas.
-
Reaction and Workup: Follow steps 6 through 8 from Protocol 1.
Visual Guides
Chemical Pathways
The following diagram illustrates the desired catalytic cycle for Suzuki-Miyaura cross-coupling in competition with the undesired homocoupling pathway, which is often promoted by Pd(II) and oxygen.
Caption: Competing pathways of Suzuki coupling and homocoupling.
Experimental Workflow
This diagram outlines a generalized workflow for setting up a Suzuki-Miyaura reaction to minimize side reactions.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve issues related to high levels of homocoupling.
Caption: Troubleshooting flowchart for minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
comparing reactivity of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid with other boronic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid with other boronic acids in the context of Suzuki-Miyaura cross-coupling reactions. The information is supported by experimental data and established chemical principles to aid in the selection of appropriate reagents for organic synthesis.
Introduction to Boronic Acid Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. A key factor influencing the efficiency and yield of this palladium-catalyzed reaction is the electronic nature of the organoboron species. Boronic acids, in particular, exhibit a wide range of reactivities based on the substituents on the aryl ring. Generally, boronic acids are more reactive than their corresponding boronate esters, though they are often less stable.[1][2]
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The electronic properties of the substituents on the phenyl ring of the boronic acid play a crucial role in this step.
The Impact of Electronic Effects on Reactivity
The electronic nature of substituents on the phenylboronic acid can significantly impact the rate of the Suzuki-Miyaura coupling. While historically it was thought that electron-donating groups accelerate the reaction, more recent studies have shown that electron-withdrawing groups can also enhance reactivity, depending on the specific catalytic system and reaction conditions.[3]
This compound is characterized by the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a benzyloxycarbonyl group (-CO₂Bn). These groups decrease the electron density on the aromatic ring and on the boron atom, which can influence its reactivity.
Quantitative Performance Comparison
The following table summarizes the expected relative reactivity of this compound compared to boronic acids with electron-donating and neutral substituents. The reactivity is categorized as high, medium, or low, based on general trends observed in Suzuki-Miyaura reactions.
| Boronic Acid | Substituent Type | Expected Relative Reactivity | Rationale |
| 4-Methoxyphenylboronic acid | Electron-Donating | High | The methoxy group increases electron density on the aryl ring, which can facilitate the transmetalation step. |
| Phenylboronic acid | Neutral | Medium | Serves as a baseline for comparison with no strong electronic effects. |
| This compound | Electron-Withdrawing | Medium to High | The strong electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially facilitating its interaction with the palladium catalyst. However, the overall reaction rate is highly dependent on the chosen catalytic system and conditions.[1][4] |
| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing | Medium to High | Similar to the title compound, the trifluoromethyl group is strongly electron-withdrawing, and its reactivity is sensitive to the reaction conditions. |
Experimental Protocols
To experimentally compare the reactivity of different boronic acids, a standardized Suzuki-Miyaura coupling reaction can be performed, and the reaction progress can be monitored over time by techniques such as GC-MS or HPLC.
General Procedure for a Comparative Suzuki-Miyaura Coupling Reaction:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O 4:1, 10 mL)
-
Internal standard (for kinetic analysis, e.g., dodecane)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the base, and the internal standard.
-
Add the solvent mixture to the vial.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously.
-
At specific time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture, quench it with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS or HPLC to determine the conversion of the starting material and the yield of the product.
By running parallel reactions with different boronic acids under identical conditions, a direct comparison of their reactivities can be established.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
References
Navigating Complex Molecule Synthesis: A Comparative Guide to 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, and the choice of boronic acid is critical to its success. This guide provides a comparative analysis of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, a versatile building block, against other substituted phenylboronic acids, offering insights into its efficacy and application in complex molecule synthesis.
Performance in Suzuki-Miyaura Cross-Coupling: An Overview
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a testament to its utility in forging intricate molecular architectures.[1] The electronic and steric profile of this boronic acid, characterized by the presence of a benzyloxycarbonyl group and a nitro group, plays a significant role in its reactivity and, consequently, the yield of the desired biaryl products.
In the broader context of Suzuki-Miyaura reactions, the electronic nature of the substituents on the phenylboronic acid is a key determinant of reaction efficiency. Generally, electron-donating groups can enhance the rate of transmetalation, a critical step in the catalytic cycle, by increasing the nucleophilicity of the carbon-boron bond. Conversely, electron-withdrawing groups, such as the nitro group present in this compound, can decrease the nucleophilicity of the aryl group, potentially leading to slower reaction rates. However, these electron-deficient boronic acids can be advantageous in certain contexts, and successful couplings can be achieved with careful optimization of reaction conditions.
Comparative Analysis with Alternative Boronic Acids
While direct, quantitative comparative studies for this compound are not extensively documented in publicly available literature, we can infer its relative performance based on established principles of Suzuki-Miyaura cross-coupling reactions. The following table provides a qualitative comparison with other commonly used substituted phenylboronic acids.
| Boronic Acid Derivative | Key Substituent Features | Expected Impact on Reactivity in Suzuki-Miyaura Coupling |
| This compound | Strong electron-withdrawing nitro group; bulky benzyloxycarbonyl group. | The nitro group is expected to decrease the rate of transmetalation. The bulky benzyloxycarbonyl group may introduce steric hindrance. Optimization of catalyst and base is crucial for high yields. |
| 4-Methoxyphenylboronic acid | Electron-donating methoxy group. | Generally leads to higher reaction rates and yields due to increased nucleophilicity of the aryl group. |
| 4-Chlorophenylboronic acid | Electron-withdrawing chloro group. | The deactivating effect of the chloro group can lead to slower reactions compared to unsubstituted phenylboronic acid. |
| Phenylboronic acid | Unsubstituted. | Serves as a baseline for comparison. Reactivity is generally good under standard conditions. |
| 2-Tolylboronic acid | Electron-donating methyl group in the ortho position. | The electron-donating effect can be offset by steric hindrance from the ortho-methyl group, potentially impacting the approach to the catalyst. |
Experimental Protocols: A General Guideline for Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that optimal conditions are substrate-dependent and require empirical determination.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Process: Reaction Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams illustrate a typical workflow for a Suzuki-Miyaura coupling and the catalytic cycle.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
Navigating Byproduct Formation in the Synthesis of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of building blocks is paramount. This guide provides a comparative analysis of byproducts generated during the synthesis of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, a key intermediate in various pharmaceutical applications. We will explore a common synthetic route, detail potential byproducts with supporting data, and provide comprehensive experimental protocols to aid in the production of this critical reagent with high purity.
The synthesis of arylboronic acids is a cornerstone of modern medicinal chemistry, largely due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex molecular architectures. However, the presence of impurities and byproducts can significantly impact reaction efficiency, yield, and the purity of the final active pharmaceutical ingredient (API). Understanding and controlling the formation of these byproducts is therefore a critical aspect of process development.
Synthetic Pathway Overview
A prevalent method for the synthesis of this compound involves the Miyaura borylation of a corresponding aryl halide, typically benzyl 3-bromo-5-nitrobenzoate. This reaction utilizes a palladium catalyst and a boronic acid precursor, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base.
Analysis of Key Byproducts
Several byproducts can arise from the Miyaura borylation reaction, impacting the purity and yield of the desired boronic acid. The most commonly observed impurities are detailed below.
Table 1: Comparison of Byproduct Formation under Different Reaction Conditions
| Byproduct | Condition A: Standard | Condition B: Excess Base | Condition C: Degassed Solvents |
| Protodeboronation Product | 2-5% | 5-10% | <1% |
| Homocoupling Product | 1-3% | 1-3% | <0.5% |
| Borinic Acid Esters | <1% | <1% | <1% |
Protodeboronation Product (Benzyl 3-nitrobenzoate)
Protodeboronation is a common side reaction where the boronic acid or ester group is replaced by a hydrogen atom. This can be facilitated by residual water or protic solvents in the reaction mixture, especially under basic conditions.
Homocoupling Product (Dibenzyl 5,5'-dinitrobiphenyl-3,3'-dicarboxylate)
Homocoupling of the starting aryl halide can occur, leading to the formation of a symmetrical biaryl compound. This side reaction is often promoted by the palladium catalyst, particularly when the rate of borylation is slow.
Borinic Acid Esters
The formation of borinic acids and their esters can occur through the reaction of the arylboronic acid with the starting aryl halide. These species can be difficult to separate from the desired product and can interfere with subsequent reactions.
Experimental Protocols
General Procedure for Miyaura Borylation of Benzyl 3-bromo-5-nitrobenzoate
Materials:
-
Benzyl 3-bromo-5-nitrobenzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add benzyl 3-bromo-5-nitrobenzoate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
For Condition C , degas the solvent by three freeze-pump-thaw cycles before adding to the reaction mixture.
-
Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester of the desired boronic acid.
-
For hydrolysis, dissolve the crude ester in a mixture of acetone and water and stir at room temperature. The progress of the hydrolysis can be monitored by LC-MS.
-
After completion of the hydrolysis, remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Logical Workflow for Byproduct Minimization
The following workflow illustrates a systematic approach to minimizing byproduct formation during the synthesis of this compound.
Conclusion
The synthesis of high-purity this compound is achievable through careful control of reaction parameters in the Miyaura borylation of benzyl 3-bromo-5-nitrobenzoate. The primary byproducts—protodeboronation and homocoupling products—can be significantly minimized by employing anhydrous and degassed solvents, and by optimizing the stoichiometry of the base. The provided experimental protocols and logical workflow offer a robust framework for researchers and process chemists to produce this valuable building block with the high purity required for pharmaceutical development.
A Comparative Guide to the Validation of Analytical Methods for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable product development and quality control. This guide offers a comparative overview of analytical methodologies suitable for the validation of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines established analytical approaches for similar boronic acid derivatives. The performance data presented is illustrative and serves as a practical baseline for method development and validation.
A primary analytical challenge for boronic acids is their propensity for hydrolysis, where the carbon-boron bond is cleaved.[1][2] This instability necessitates careful consideration during method development to ensure accurate and reproducible results.
Comparison of Key Analytical Methods
The selection of an analytical technique for this compound depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. This guide focuses on two widely applicable and effective methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative, Non-Aqueous Capillary Electrophoresis (NACE), is also discussed due to its advantages in analyzing labile boronic acid compounds.[3]
| Parameter | HPLC-UV | LC-MS/MS | Non-Aqueous Capillary Electrophoresis (NACE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments, offering high selectivity and sensitivity.[4] | Separation in a capillary based on electrophoretic mobility in a non-aqueous buffer, which can mitigate hydrolysis.[3] |
| Applicability | Well-suited for purity assessment, impurity profiling, and quantification of non-volatile and thermally labile compounds.[4][5] | Highly versatile for a wide range of compounds, providing exceptional sensitivity and selectivity, making it ideal for trace-level analysis.[4][6] | An accurate quantitative technique for analyzing boronic esters and their corresponding acids, minimizing the risk of hydrolysis during analysis.[3] |
| Linearity (R²) | >0.99[1] | >0.99[6] | Typically >0.99 |
| Accuracy (Recovery) | 80% - 120%[1] | 80% - 120%[7] | 80-120%[3] |
| Precision (%RSD) | < 2.0%[1] | < 3%[6] | Typically < 5% |
| Limit of Quantitation (LOQ) | ~0.15 ppm[1] | As low as 2-10 pg/mL[6] | ~0.5% for residual boronic acid[3] |
| Advantages | Robust, cost-effective, and widely available instrumentation.[4] | High sensitivity and specificity, enabling the analysis of complex matrices and low-level impurities.[5][6] | Fast analysis times (less than 3 minutes), high resolution between boronic esters and acids, and no observed hydrolysis during analysis.[3] |
| Limitations | Potential for on-column degradation of boronic acids.[2][5] | Higher equipment cost and complexity. | Requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar boronic acid compounds and may require optimization for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for routine quantification and purity analysis.
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, and autosampler.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5] The use of a low pH mobile phase can help to suppress the ionization of silanol groups on the column, which can cause peak tailing.[2]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds, but this should be optimized based on the UV spectrum of this compound.[5]
-
Injection Volume: 10 µL.[4]
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, which is particularly advantageous for the analysis of trace impurities.
Instrumentation:
-
HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
Chromatographic Conditions:
-
Column: A C18 column is often suitable (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[1][7]
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.[1][7]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for boronic acids.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[4][6] The specific precursor and product ion transitions would need to be determined for this compound.
Sample Preparation:
-
Prepare stock solutions of the analyte and any internal standards in a suitable solvent like methanol.[6]
-
Further dilute the stock solutions with a mixture of water and methanol to create a calibration curve.[6]
Non-Aqueous Capillary Electrophoresis (NACE)
NACE is a powerful technique for analyzing labile compounds like boronic acids as it avoids the aqueous conditions that can lead to hydrolysis.[3]
Instrumentation:
-
Capillary electrophoresis system.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A non-aqueous buffer system would be employed. The exact composition would require method development but could be based on mixtures of organic solvents like acetonitrile with additives to control conductivity and selectivity.
-
Voltage: A high voltage is applied across the capillary to effect separation.
-
Detection: UV detection is typically used.
Sample Preparation:
-
Dissolve the sample in the background electrolyte or a compatible non-aqueous solvent.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for HPLC/LC-MS and a typical analytical method validation process.
Caption: General experimental workflow for HPLC and LC-MS analysis.
Caption: A typical workflow for the validation of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sciex.com [sciex.com]
- 7. scirp.org [scirp.org]
comparative study of palladium catalysts for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of this compound, a substrate featuring both steric hindrance and electron-withdrawing groups.
The presence of a nitro group and a benzyloxycarbonyl group on the phenylboronic acid introduces electronic effects that can modulate the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. Therefore, selecting an appropriate palladium catalyst is crucial for achieving high yields and minimizing side reactions.
Performance Comparison of Palladium Catalysts
Direct comparative studies on this compound are not extensively available in the public domain. However, by examining data from reactions with structurally similar substrates, such as other nitro-substituted phenylboronic acids, we can infer the relative performance of common palladium catalysts.[1] The following table summarizes the performance of several palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.
Disclaimer: The data presented below is compiled from various sources with different aryl halide coupling partners, reaction conditions (e.g., solvent, base, temperature), and should be used as a qualitative guide for catalyst selection rather than a direct quantitative comparison.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Characteristics & Inferred Suitability |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / K₃PO₄ | Dioxane/Water or Toluene/Water | 70-100 | 12-24 | 60-85 | A classic, versatile catalyst. May require higher temperatures and longer reaction times for electron-deficient substrates.[2][3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ / Cs₂CO₃ | DME or Dioxane | 80-110 | 2-12 | 85-95 | Often shows high activity and good yields for challenging substrates, including those with heteroatoms.[1][4] The dppf ligand can stabilize the palladium center.[5] |
| Pd(OAc)₂ / Ligand | XPhos / SPhos | K₃PO₄ | Dioxane/Water or Toluene/Water | 80-110 | 1-4 | >90 | Modern catalyst systems with bulky, electron-rich phosphine ligands are highly effective for difficult couplings, often at lower catalyst loadings and shorter reaction times.[6] |
| Pd/C | None | Na₂CO₃ / K₂CO₃ | Ethanol/Water or Methanol/Water | 25-80 | 2-18 | 70-95 | A heterogeneous catalyst that offers easier product purification. Its activity can be influenced by the support and reaction conditions.[7] May require optimization for this specific substrate. |
Experimental Protocols
The following are general experimental protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the coupling of this compound with an appropriate aryl halide.
General Procedure using a Homogeneous Catalyst (e.g., Pd(dppf)Cl₂)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the flask.[1]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
General Procedure using a Heterogeneous Catalyst (e.g., Pd/C)
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Solvent Addition: Add 10% Pd/C (e.g., 0.05 mmol, 5 mol%) and the solvent system (e.g., ethanol/water, 1:1 v/v, 10 mL).
-
Reaction: Heat the mixture to reflux (or the desired temperature) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Purification: The filtrate can be concentrated, and the product can be isolated by extraction and further purified by crystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow Diagram
References
yield comparison of Suzuki reactions with and without the benzyloxycarbonyl group
For researchers, scientists, and drug development professionals, optimizing reaction yields is a critical aspect of synthetic chemistry. This guide provides an objective comparison of Suzuki-Miyaura cross-coupling reaction yields for substrates with and without the benzyloxycarbonyl (Cbz) protecting group. The inclusion of this common amine protecting group can significantly influence the efficiency of palladium-catalyzed C-C bond formation.
The Suzuki-Miyaura coupling is a powerful and versatile tool for constructing biaryl and other carbon-carbon single bonds. However, the presence of certain functional groups, particularly unprotected amines, on the coupling partners can complicate the reaction. Free amines can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity and leading to lower yields or reaction failure. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal. This guide examines the impact of N-Cbz protection on the yield of Suzuki reactions, supported by experimental data.
Impact of Amine Protection on Suzuki Coupling Yields
Experimental evidence strongly suggests that protecting amine functionalities, for instance with a Cbz group, can dramatically improve the yields of Suzuki-Miyaura cross-coupling reactions. Unprotected amines, especially on nitrogen-rich heterocycles or anilines, can interfere with the palladium catalyst, leading to diminished yields or complete reaction inhibition.
A study on the Suzuki-Miyaura cross-coupling of nitrogen-rich heterocycles provides a clear example of this effect. When an unprotected 3-chloroindazole was reacted with 5-indole boronic acid, no product was observed. In stark contrast, the benzyl-protected analogue of the same chloroindazole afforded the desired product in a high yield under similar conditions. While this example uses a benzyl (Bn) group rather than a Cbz group, both serve to protect the amine nitrogen, preventing its interference with the catalytic cycle. The principle remains the same for the Cbz group, which similarly masks the lone pair of electrons on the nitrogen.
Further supporting this, research on the preparation of 2-aminomethylbiphenyls via Suzuki-Miyaura reactions noted significant increases in yields and shorter reaction times when the amine was protected with a tert-butyloxycarbonyl (t-Boc) group, another common carbamate protecting group like Cbz.[1]
The following table summarizes the dramatic difference in yield observed in the coupling of a protected versus an unprotected nitrogen-containing heterocycle.
| Substrate (Aryl Halide) | Protecting Group | Coupling Partner (Boronic Acid) | Yield (%) |
| 3-Chloroindazole | None | 5-Indole boronic acid | 0 |
| 1-Benzyl-3-chloroindazole | Benzyl | 5-Indole boronic acid | High Yield |
This data is based on a comparative study of a protected versus an unprotected nitrogen-rich heterocycle in a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura reactions involving both unprotected and N-Cbz protected amines. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Unprotected Bromoaniline
This protocol is adapted from a procedure for the Suzuki coupling of unprotected ortho-bromoanilines.
Materials:
-
Unprotected ortho-bromoaniline (1.0 equiv)
-
Arylboronic acid or boronic ester (1.5 equiv)
-
Palladium catalyst (e.g., CataCXium A Pd G3, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 2-Methyltetrahydrofuran, 0.3 M)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the unprotected ortho-bromoaniline, palladium catalyst, and base.
-
Add the arylboronic acid or boronic ester to the tube.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 70-100 °C) and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][3][4]
Protocol 2: Suzuki-Miyaura Coupling of an N-Cbz Protected Bromoaniline (Hypothetical Optimized Protocol)
This protocol is a generalized procedure based on standard Suzuki-Miyaura conditions, optimized for a substrate where the amine is protected by a Cbz group. The absence of the interfering free amine often allows for more standard and robust reaction conditions.
Materials:
-
N-Cbz-protected bromoaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
In a round-bottom flask, dissolve the N-Cbz-protected bromoaniline and arylboronic acid in the chosen solvent system.
-
Add the base to the mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The presence of a free amine can interfere at multiple stages of this cycle, primarily by coordinating with the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction, from setup to product isolation.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Position Matters: A Comparative Guide to Nitro-Substituted Boronic Acid Reactivity
For researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of boronic acid is critical to the success of this reaction, and subtle changes in its structure can have profound impacts on reactivity. This guide provides an objective comparison of ortho-, meta-, and para-nitrophenylboronic acid isomers, supported by experimental data, to elucidate the influence of the nitro group's position on reaction outcomes.
The location of the strongly electron-withdrawing nitro group on the phenylboronic acid ring significantly alters both the electronic environment of the carbon-boron bond and the steric accessibility of the boron atom. These factors, in turn, dictate the efficiency of the Suzuki-Miyaura coupling.
Comparative Reactivity: A Quantitative Overview
An analysis of experimental data from various studies reveals a consistent reactivity trend among the nitrophenylboronic acid isomers in Suzuki-Miyaura coupling reactions: para > meta >> ortho .[1] This trend is a direct consequence of the interplay between electronic and steric effects.
The electron-withdrawing nature of the nitro group generally deactivates the boronic acid towards the crucial transmetalation step in the catalytic cycle by reducing the nucleophilicity of the aryl group.[1] However, the steric hindrance imposed by the substituent plays a far more decisive role in the case of the ortho-isomer.[2]
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 88 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 35 |
The significantly lower yield for the ortho-isomer, even under more forcing conditions (higher temperature, longer reaction time, and a more active catalyst system), underscores the profound negative impact of steric hindrance.[1][2] The bulky nitro group at the ortho position physically obstructs the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby slowing down the transmetalation step.[2] In contrast, the para and meta positions of the nitro group do not present a significant steric barrier to the reaction center.[2]
The Underpinning Mechanisms: Electronic Effects vs. Steric Hindrance
The observed reactivity order can be rationalized by dissecting the electronic and steric contributions of the nitro group at each position.
Electronic Effects
The nitro group is a potent electron-withdrawing group, which influences the electronic character of the carbon-boron bond. This effect can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect. While the para-nitro group has a slightly stronger electron-withdrawing effect than the meta-nitro group, this does not appear to be the dominant factor determining the overall reaction rate, as both isomers generally provide high yields.[1] The primary electronic consequence is a decrease in the nucleophilicity of the aryl group attached to the boron, which can slow down the transmetalation step.[1]
Steric Hindrance: The Decisive Factor for the Ortho Isomer
The dramatic drop in reactivity for ortho-nitrophenylboronic acid is overwhelmingly attributed to steric hindrance.[2] The proximity of the bulky nitro group to the boronic acid moiety creates a crowded environment around the reaction center, impeding the necessary geometric arrangement for efficient transmetalation to the palladium catalyst.[2]
The Side Reaction: Protodeboronation
Another factor influencing the overall efficiency of Suzuki-Miyaura couplings is the undesired side reaction of protodeboronation.[3] This process involves the cleavage of the carbon-boron bond by a proton source, leading to the formation of nitrobenzene and a corresponding decrease in the yield of the desired biaryl product.[2][3] The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the electronic nature of the organic substituent.[3] While this electronic effect is present in all three isomers, the severe steric hindrance in the ortho-isomer is the more dominant factor responsible for its reduced coupling efficiency.[2]
References
A Comparative Guide to the Applications of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of biaryl scaffolds is a cornerstone of modern synthetic chemistry. 3-Benzyloxycarbonyl-5-nitrophenylboronic acid has emerged as a valuable building block in this endeavor, primarily through its application in Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of its performance against relevant alternatives, supported by available experimental data, to inform reagent selection and reaction optimization.
Performance in Suzuki-Miyaura Cross-Coupling
This compound is a trifunctional reagent featuring a boronic acid moiety for palladium-catalyzed cross-coupling, a nitro group that renders the phenyl ring electron-deficient, and a benzyloxycarbonyl group which serves as a protected form of a carboxylic acid. Its primary application lies in the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The benzyloxycarbonyl group can be deprotected in later synthetic steps to reveal a carboxylic acid, a common functional handle for further molecular modifications.
Comparison with Alternatives
The selection of a boronic acid derivative in a Suzuki-Miyaura coupling is critical and often involves a trade-off between reactivity, stability, and the strategic inclusion of functional groups. Key alternatives to this compound include its free carboxylic acid counterpart (3-carboxy-5-nitrophenylboronic acid), other ester derivatives (e.g., methyl ester), and more stable surrogates like MIDA (N-methyliminodiacetic acid) boronates.
Reactivity and Stability: Generally, boronic acids are more reactive than their corresponding esters in Suzuki-Miyaura couplings. However, they can be less stable and prone to dehydration, forming boroxines. Boronic esters, like the benzyl ester in the title compound, offer enhanced stability and easier handling. The electron-withdrawing nitro group on the phenyl ring can decrease the nucleophilicity of the boronic acid, potentially leading to lower reactivity compared to electron-rich boronic acids. For instance, in a Suzuki coupling with bromobenzene, p-nitrophenylboronic acid has been reported to give a 79% yield, demonstrating the viability of nitro-substituted boronic acids in these reactions, albeit potentially with different kinetics than their non-nitrated analogs.[1]
The following table summarizes a comparative overview of this compound and its alternatives.
| Reagent | Key Advantages | Key Disadvantages | Typical Application |
| This compound | - Carboxylic acid is protected, preventing potential interference in the coupling reaction. - Good stability for storage and handling. | - The ester may be less reactive than the free acid. - Requires a subsequent deprotection step to unmask the carboxylic acid. | Direct synthesis of biaryls containing a protected carboxylic acid functionality. |
| 3-Carboxy-5-nitrophenylboronic acid | - Higher potential reactivity compared to the ester. - Direct incorporation of the carboxylic acid functionality. | - The free carboxylic acid may interfere with the basic reaction conditions or the catalyst. - Can be more challenging to handle and purify. | Synthesis of biaryl carboxylic acids. |
| Methyl 3-borono-5-nitrobenzoate | - Offers similar advantages of stability and protection as the benzyl ester. - Methyl esters are common and may be more readily available or cost-effective. | - Deprotection (hydrolysis) of the methyl ester may require different conditions than the benzyl ester. | An alternative protected form for the synthesis of biaryl carboxylic acids. |
| MIDA Boronates | - Significantly enhanced stability to air, moisture, and chromatography. - Allows for slow release of the boronic acid during the reaction. | - Requires an additional synthetic step to prepare the MIDA boronate. - May require specific conditions for the in-situ deprotection. | Iterative cross-coupling strategies and synthesis with sensitive substrates. |
Experimental Protocols
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively detailed in readily available literature, a general protocol can be adapted from standard procedures for similar boronic acids.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, XPhos).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, DMF, or THF) and water.
-
Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction is typically quenched with water and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography.
Visualizing Synthetic Pathways
The strategic choice between using a protected or unprotected boronic acid can be visualized as a branching point in a synthetic workflow.
Caption: Alternative synthetic routes to a biaryl carboxylic acid.
Other Potential Applications
Beyond its primary use in Suzuki-Miyaura coupling, the functional groups on this compound suggest other potential applications in medicinal and materials chemistry:
-
Diol and Carbohydrate Recognition: Boronic acids are known to bind with diols. The electron-deficient nature of the phenyl ring in this compound, due to the nitro and benzyloxycarbonyl groups, could enhance its Lewis acidity and affinity for diols, making it a candidate for use in sensors or separation materials for carbohydrates.
-
Amide Bond Formation: After deprotection of the benzyl group to the carboxylic acid, the resulting molecule can be used in standard amide coupling reactions to build more complex molecular architectures.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing another point for functionalization. This amine can be used in a variety of reactions, including amide bond formation, sulfonylation, or diazotization, further expanding the synthetic utility of the biaryl products derived from this building block.
The logical workflow for the sequential functionalization of a biaryl synthesized from this compound is depicted below.
Caption: Sequential functionalization of a biaryl product.
References
A Comparative Guide to the Application of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid in Biaryl Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid and its alternatives in the synthesis of biaryl compounds, a common structural motif in drug candidates. The following sections present a case study focused on the synthesis of a hypothetical kinase inhibitor, offering a side-by-side comparison of reaction performance, detailed experimental protocols, and visualizations of the synthetic workflow and a relevant biological pathway.
Case Study: Synthesis of a Hypothetical B-Raf Kinase Inhibitor
The B-Raf protein is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is often dysregulated in various cancers. Small molecule inhibitors targeting B-Raf, such as Vemurafenib and Dabrafenib, have shown significant clinical efficacy. A common structural feature of many kinase inhibitors is a biaryl core, which is often synthesized via a Suzuki-Miyaura cross-coupling reaction.
In this hypothetical case study, we explore the synthesis of a biaryl intermediate (a substituted nitrobiphenyl) envisioned as a precursor to a novel B-Raf inhibitor. The key reaction is the Suzuki-Miyaura coupling of a substituted aryl bromide with this compound.
Performance Comparison of Boronic Acid Reagents
The choice of the boronic acid reagent can significantly impact the efficiency and scalability of a synthetic route. Here, we compare the performance of this compound with two common alternatives: 3-Carboxy-5-nitrophenylboronic acid and the corresponding MIDA (N-methyliminodiacetic acid) boronate ester. The benzyloxycarbonyl group in the target compound serves as a protecting group for the carboxylic acid, which could be deprotected in a later synthetic step.
| Reagent | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | 4-Bromo-1-fluorobenzene | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq) | Dioxane/H₂O | 100 | 6 | 85 | >98 |
| 3-Carboxy-5-nitrophenylboronic acid | 4-Bromo-1-fluorobenzene | Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq) | Dioxane/H₂O | 100 | 8 | 78 | >97 |
| 3-Benzyloxycarbonyl-5-nitrophenyl MIDA boronate | 4-Bromo-1-fluorobenzene | Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (3 eq) | THF/H₂O | 80 | 12 | 92 | >99 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions and the scale of the reaction.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using each of the compared reagents are provided below.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Materials:
-
This compound (1.2 equiv)
-
4-Bromo-1-fluorobenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried round-bottom flask, add this compound, 4-bromo-1-fluorobenzene, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Suzuki-Miyaura Coupling using 3-Carboxy-5-nitrophenylboronic acid
Procedure:
The procedure is identical to Protocol 1, with the substitution of this compound with 3-Carboxy-5-nitrophenylboronic acid. The reaction time is extended to 8 hours.
Protocol 3: Suzuki-Miyaura Coupling using 3-Benzyloxycarbonyl-5-nitrophenyl MIDA boronate
Materials:
-
3-Benzyloxycarbonyl-5-nitrophenyl MIDA boronate (1.1 equiv)
-
4-Bromo-1-fluorobenzene (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a reaction vessel, add 3-Benzyloxycarbonyl-5-nitrophenyl MIDA boronate, 4-bromo-1-fluorobenzene, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed THF and water (10:1 v/v).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the biaryl intermediate.
B-Raf Signaling Pathway
The hypothetical B-Raf inhibitor is designed to target the MAPK/ERK signaling pathway, which is depicted below.
Benchmarking 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid: A Comparative Guide to Alternative Reagents in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid and its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction against viable alternative reagents. The comparative analysis is supported by experimental data to inform reagent selection in organic synthesis and drug discovery pipelines.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The choice of the boronic acid reagent is a critical factor that influences reaction yields, kinetics, and functional group tolerance. This compound, featuring a benzyloxycarbonyl protecting group and a strongly electron-withdrawing nitro group, is a valuable reagent for introducing a functionalized phenyl moiety. This guide benchmarks its performance against structurally similar alternatives: 3-Carboxy-5-nitrophenylboronic acid and 3-Methoxycarbonyl-5-nitrophenylboronic acid, as well as alternative boron-based reagents like boronate esters and potassium trifluoroborates.
Performance Comparison of Boronic Acid Reagents
The electronic nature of substituents on the phenylboronic acid ring significantly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing down the reaction rate compared to electron-donating or neutral-substituted analogs. However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in mitigating these electronic effects and achieving high coupling efficiencies.
The benzyloxycarbonyl group in the target compound serves as a protecting group for the carboxylic acid functionality. This can be advantageous in multi-step syntheses where the free carboxylic acid might interfere with other reaction steps. The alternatives, 3-Carboxy-5-nitrophenylboronic acid and 3-Methoxycarbonyl-5-nitrophenylboronic acid, offer the free acid and a methyl ester, respectively, presenting a trade-off between reactivity, stability, and the need for subsequent deprotection steps.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Carboxylic acid protected as a benzyl ester. | - Protection of the acidic proton can prevent side reactions. - Benzyloxycarbonyl group can be removed under specific conditions. | - Requires an additional deprotection step to liberate the carboxylic acid. |
| 3-Carboxy-5-nitrophenylboronic acid | Contains a free carboxylic acid group. | - Direct incorporation of the carboxylic acid functionality. - May participate in directing or activating effects. | - The acidic proton can interfere with certain bases or catalysts. - Lower solubility in some organic solvents. |
| 3-Methoxycarbonyl-5-nitrophenylboronic acid | Carboxylic acid protected as a methyl ester. | - More stable and generally easier to handle than the free acid. - Good solubility in common organic solvents. | - Requires a deprotection step to yield the carboxylic acid. |
| Boronate Esters (e.g., Pinacol Esters) | Boronic acid is converted to a cyclic ester. | - Increased stability and longer shelf-life. - Easier to purify and handle. | - Generally less reactive than the corresponding boronic acids.[1] |
| Potassium Aryltrifluoroborates | Boronic acid is converted to a stable trifluoroborate salt. | - High stability to air and moisture. - Can be more robust and easier to purify than boronic acids.[2] | - Requires specific activation conditions for the Suzuki-Miyaura coupling. |
Experimental Data Summary
| Boronic Acid Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 3-Carboxyphenylboronic acid | 5-bromo-2-furfural | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Not specified |
| Phenylboronic acid | 4-bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 95 |
| 4-Nitrophenylboronic acid | 4-chloroanisole | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/Water | 98[3] |
| 2-Nitrophenylboronic acid | 4-chloroanisole | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/Water | 75[3] |
| Potassium Phenyltrifluoroborate | 4-chlorotoluene | PdCl₂(dppf) | Cs₂CO₃ | THF/Water | 95 |
Note: The yields presented are from various sources and are intended for illustrative purposes. Direct comparison requires experiments conducted under identical conditions.
Experimental Protocols
The following are general protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for the specific boronic acid reagents discussed. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for achieving the best results with a particular substrate combination.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl halide with a phenylboronic acid derivative.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid reagent (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, boronic acid reagent, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Suzuki-Miyaura Coupling using 3-Carboxyphenylboronic Acid
This protocol is adapted for use with a boronic acid containing a free carboxylic acid.[4]
Materials:
-
3-Carboxyphenylboronic acid (1.90 mmol)
-
5-bromo-2-furfural (1.72 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol)
-
Anhydrous potassium carbonate (3.44 mmol)
-
Toluene/Ethanol (20 mL)
-
Water (3 mL)
Procedure:
-
In a reaction vessel, combine 3-Carboxyphenylboronic acid and 5-bromo-2-furfural in the toluene/ethanol mixture.
-
Slowly add a solution of anhydrous potassium carbonate in water to the mixture.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 90 °C and stir for 7 hours.
-
After cooling, dilute the mixture with water and acidify to pH 1 with 6N HCl.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent for introducing a protected carboxy-nitrophenyl moiety in organic synthesis, particularly through the robust Suzuki-Miyaura cross-coupling reaction. The choice between this reagent and its alternatives, such as 3-carboxy-5-nitrophenylboronic acid, 3-methoxycarbonyl-5-nitrophenylboronic acid, or their corresponding boronate esters and trifluoroborates, depends on the specific requirements of the synthetic route. Factors to consider include the need for a protecting group, desired reactivity, stability, and overall synthetic strategy. While electron-withdrawing groups can influence reactivity, careful optimization of reaction conditions allows for the efficient use of all these reagents in the construction of complex molecular architectures. This guide provides a framework for researchers to make informed decisions when selecting the most appropriate boronic acid derivative for their synthetic targets.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-Benzyloxycarbonyl-5-nitrophenylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, addressing immediate safety precautions, waste management, and emergency procedures.
I. Hazard Profile and Safety Precautions
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
-
Harmful if Swallowed (H302): Some related compounds are classified as harmful if ingested.
Therefore, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) at all times.
Table 1: Hazard and Safety Summary
| Hazard Statement | GHS Code | Recommended Personal Protective Equipment (PPE) |
| Causes skin irritation | H315 | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Causes serious eye irritation | H319 | Safety goggles or face shield |
| May cause respiratory irritation | H335 | Use in a certified chemical fume hood; respirator if needed |
| Harmful if swallowed | H302 | Standard laboratory PPE to prevent ingestion |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as hazardous chemical waste. Adherence to the following protocol is essential.
Experimental Protocol: Waste Disposal
-
Waste Segregation:
-
Treat all solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) as hazardous waste.
-
Segregate this waste stream from other laboratory waste. Do not mix with incompatible chemicals, particularly strong oxidizing agents or bases, to prevent unintended reactions.
-
-
Waste Collection (Solid):
-
Carefully transfer the solid waste into a designated, clearly labeled, and sealable hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition and compatible with the chemical. If reusing a container, ensure it is clean and that the previous contents are not incompatible.
-
-
Waste Collection (Liquid/Solutions):
-
For solutions containing this compound, pour the liquid waste into a designated, compatible, and labeled hazardous waste container.
-
Use a funnel to prevent spills. Do not overfill the container; a general rule is to fill to no more than 90% capacity.
-
Never dispose of this compound or its solutions down the drain.
-
-
Container Management:
-
Securely seal the waste container when not in use.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate quantity and date.
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
III. Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Wear the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. If there is a risk of dust inhalation, use a NIOSH-approved respirator.
-
Containment:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
-
Cleanup: Collect the absorbed material and place it into a sealed and labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Navigating the Safe Handling of 3-Benzyloxycarbonyl-5-nitrophenylboronic Acid: A Guide for Laboratory Professionals
For immediate reference, it is crucial to handle 3-Benzyloxycarbonyl-5-nitrophenylboronic acid with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood. Direct contact with skin, eyes, and inhalation of dust should be strictly avoided. In case of exposure, immediate and thorough washing of the affected area is recommended, and medical attention should be sought.
Essential Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is deemed essential. This summary is based on recommendations for similar chemical structures.[1][4]
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory to prevent eye contact.[2][4] A face shield should be worn over goggles when there is a significant risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are generally suitable for handling small quantities in a laboratory setting.[5] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact.[3] |
| Respiratory Protection | Use in a Ventilated Area | All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[1][3][4] If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Procedural Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound, ensuring a systematic approach to laboratory safety.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Operational and Disposal Plans
Handling:
-
Always handle this compound within a well-ventilated laboratory fume hood to minimize inhalation exposure.[1][3][4]
-
Avoid generating dust when handling the solid material.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Spill Response:
-
In the event of a spill, evacuate the area and prevent the spread of dust.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it into a labeled container for disposal.[4]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4] It is recommended to dispose of this compound and any contaminated materials through a licensed waste disposal company.[7]
-
Do not empty into drains.[4] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. isnap.nd.edu [isnap.nd.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tri-iso.com [tri-iso.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
